Gabapentin
描述
This compound is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid ([GABA]) that was first approved for use in the United States in 1993. It was originally developed as a novel anti-epileptic for the treatment of certain types of seizures - today it is also widely used to treat neuropathic pain. This compound has some stark advantages as compared with other anti-epileptics, such as a relatively benign adverse effect profile, wide therapeutic index, and lack of appreciable metabolism making it unlikely to participate in pharmacokinetic drug interactions.. It is structurally and functionally related to another GABA derivative, [pregabalin].
The physiologic effect of this compound is by means of Decreased Central Nervous System Disorganized Electrical Activity.
This compound is a unique anticonvulsant that is used as adjunctive therapy in management of epilepsy and for neuropathic pain syndromes. Therapy with this compound is not associated with serum aminotransferase elevations, but several cases of clinically apparent liver injury from this compound have been reported.
This compound is a synthetic analogue of the neurotransmitter gamma-aminobutyric acid with anticonvulsant activity. Although its exact mechanism of action is unknown, this compound appears to inhibit excitatory neuron activity. This agent also exhibits analgesic properties. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1993 and has 5 approved and 61 investigational indications.
This compound was originally developed as a chemical analogue of gamma-aminobutyric acid (GABA) to reduce the spinal reflex for the treatment of spasticity and was found to have anticonvulsant activity in various seizure models. In addition, it also displays antinociceptive activity in various animal pain models. Clinically, this compound is indicated as an add-on medication for the treatment of partial seizures, and neuropathic pain. It was also claimed to be beneficial in several other clinical disorders such as anxiety, bipolar disorder, and hot flashes. The possible mechanisms or targets involved in the multiple therapeutic actions of this compound have been actively studied. Since this compound was developed, several hypotheses had been proposed for its action mechanisms. They include selectively activating the heterodimeric GABA(B) receptors consisting of GABA(B1a) and GABA(B2) subunits, selectively enhancing the NMDA current at GABAergic interneurons, or blocking AMPA-receptor-mediated transmission in the spinal cord, binding to the L-alpha-amino acid transporter, activating ATP-sensitive K(+) channels, activating hyperpolarization-activated cation channels, and modulating Ca(2+) current by selectively binding to the specific binding site of [(3)H]this compound, the alpha(2)delta subunit of voltage-dependent Ca(2+) channels. Different mechanisms might be involved in different therapeutic actions of this compound. In this review, we summarized the recent progress in the findings proposed for the antinociceptive action mechanisms of this compound and suggest that the alpha(2)delta subunit of spinal N-type Ca(2+) channels is very likely the analgesic action target of this compound. (A7831).
A cyclohexane-gamma-aminobutyric acid derivative that is used for the treatment of PARTIAL SEIZURES; NEURALGIA; and RESTLESS LEGS SYNDROME.
See also: this compound Enacarbil (active moiety of).
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-[1-(aminomethyl)cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJMXCAKCUNAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Record name | gabapentin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gabapentin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020074 | |
| Record name | Gabapentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gabapentin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005015 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>25.7 [ug/mL] (The mean of the results at pH 7.4), >100mg/mL, In water, 4.49X10+3 mg/L at 25 °C, Freely soluble in water, Freely soluble in alkaline and acidic solutions | |
| Record name | SID855579 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Gabapentin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00996 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GABAPENTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white crystalline solid; crystals from ethanol/ether | |
CAS No. |
60142-96-3 | |
| Record name | Gabapentin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60142-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gabapentin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060142963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gabapentin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00996 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | gabapentin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gabapentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gabapentin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GABAPENTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CW7F3G59X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GABAPENTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Gabapentin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005015 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
162-166 °C; also reported as 165-167 °C, 165 - 167 °C | |
| Record name | GABAPENTIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Gabapentin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005015 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Gabapentin: A Structural GABA Analog with Non-GABAergic Functional Implications
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of gabapentin, a widely prescribed pharmaceutical agent. We will explore its structural relationship to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), dissect its primary mechanism of action which paradoxically diverges from direct GABAergic pathways, and detail the functional consequences that underpin its therapeutic applications in epilepsy and neuropathic pain. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Structural Genesis: A Tale of Two Molecules
This compound was initially synthesized with the goal of mimicking GABA's inhibitory effects in the central nervous system.[1] Structurally, it is a GABA molecule with a cyclohexyl group covalently bonded to its backbone.[2][3] This chemical modification confers a crucial pharmacokinetic advantage: it enhances its lipid solubility, allowing it to traverse the blood-brain barrier via the large neutral amino acid transporter (LAT1), a feat that GABA itself accomplishes with poor efficiency.[1][4][5]
However, despite its design as a GABA analog, extensive research has conclusively demonstrated that this compound does not bind to GABA-A or GABA-B receptors, nor does it significantly modulate GABA synthesis, uptake, or degradation at clinically relevant concentrations.[3][6][7] This fundamental divergence between structural design and functional reality is the cornerstone of this compound's unique pharmacological profile.
Primary Mechanism of Action: The α2δ-1 Subunit Interaction
The principal therapeutic actions of this compound are mediated through its high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[4][6][8] While it also binds to the α2δ-2 subunit, its affinity is lower, and it shows no significant binding to the α2δ-3 subunit.[9][10] This interaction is critical and serves as the primary molecular target for the drug's efficacy.[11]
The functional implications of this binding are profound and occur at the presynaptic terminal:
-
Impaired VGCC Trafficking: this compound's binding to the α2δ-1 subunit disrupts the forward trafficking of the pore-forming α1 subunits of VGCCs from the endoplasmic reticulum to the presynaptic membrane.[4][12] This leads to a reduction in the overall density of functional calcium channels at the nerve terminal.[4]
-
Reduced Calcium Influx: With fewer VGCCs present on the presynaptic membrane, the influx of calcium ions during an action potential is significantly diminished.[13][14]
-
Decreased Neurotransmitter Release: The reduction in intracellular calcium concentration directly inhibits the fusion of synaptic vesicles with the presynaptic membrane, thereby decreasing the release of excitatory neurotransmitters, most notably glutamate.[4][6][8]
This cascade of events effectively dampens neuronal hyperexcitability, which is a hallmark of both epileptic seizures and neuropathic pain states.[6]
Secondary and Chronic Mechanisms
While the α2δ-1 interaction is the most widely accepted mechanism, other actions may contribute to this compound's broad clinical profile, particularly with chronic administration:
-
Increased GABA Synthesis: Some studies using NMR spectroscopy have shown that this compound can increase overall brain GABA concentrations, potentially by modulating the activity of GABA-synthesizing enzymes like glutamic acid decarboxylase (GAD).[2][15]
-
Modulation of HCN Channels: this compound has been shown to modulate the voltage-dependence of hyperpolarization-activated cation (HCN) channels, specifically HCN4, which may contribute to its effects on neuronal excitability.[16]
-
Increased Expression of Extrasynaptic GABA-A Receptors: Chronic exposure to this compound has been found to increase the cell-surface expression of δ subunit-containing GABA-A receptors.[17][18] These receptors mediate tonic (persistent) inhibition, and their upregulation could enhance overall inhibitory tone in the brain, contributing to this compound's anxiolytic and sedative effects.[17]
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's binding and functional effects.
Table 1: Binding Affinity of this compound for α2δ Subunits
| Subunit | Dissociation Constant (Kd) | Reference(s) |
| α2δ-1 | 59 nM | [9][10] |
| α2δ-2 | 153 nM | [9][10] |
| α2δ-3 | No significant binding | [9][10] |
Table 2: Electrophysiological Effects of this compound on High-Voltage-Activated (HVA) Ca²⁺ Currents
| Preparation | This compound Concentration | Effect on Peak Current | Experimental Condition | Reference(s) |
| Cultured Rat Dorsal Root Ganglion (DRG) Neurons | 25 µM | ~25-30% reduction in total Ca²⁺ influx | Acute application | [14] |
| Cultured Rat DRG Neurons | 1 mM | ~50.7% reduction in HVA current | Chronic incubation (3 days) | [12] |
| Isolated Rat Retinal Ganglion Cells (RGCs) | 10 µM | Significant reduction in ICa between -20 and +10 mV | Acute application (2 min) | [19] |
Table 3: In Vivo Effects of this compound on Neurotransmitter Concentrations
| Study Population | This compound Dose | Brain Region | Effect on GABA Concentration | Reference(s) |
| Healthy Human Subjects | 900 mg (single dose) | Visual Cortex | 55.7% average increase | [15] |
Key Experimental Protocols
Radioligand Binding Assay for this compound Affinity
Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) for [³H]this compound on its target protein (α2δ-1 subunit) in brain tissue homogenates.
Methodology:
-
Membrane Preparation: Porcine or rat brain tissue is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[20] The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a final assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).[20]
-
Saturation Assay:
-
A fixed amount of membrane protein (e.g., 50-120 µg) is incubated in multi-well plates.[20]
-
Increasing concentrations of radiolabeled [³H]this compound are added to the wells.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor (e.g., (S)-3-isobutylgaba).[21]
-
-
Incubation: Plates are incubated for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.[20]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.[20] Filters are quickly washed with ice-cold buffer to remove any remaining unbound ligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[20]
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression (e.g., fitting to a one-site binding model) or Scatchard analysis to determine the Kd and Bmax values.[22]
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the direct effects of this compound on voltage-gated calcium channel currents in isolated neurons.
Methodology:
-
Cell Preparation: Neurons, such as dorsal root ganglion (DRG) neurons, are isolated from tissue and cultured for a short period.[14][23]
-
Recording Setup: A single neuron is identified under a microscope. A glass micropipette with a very fine tip, filled with an internal solution, is brought into contact with the cell membrane to form a high-resistance seal.
-
Whole-Cell Configuration: A brief suction pulse is applied to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.
-
Voltage Clamp: The cell's membrane potential is clamped at a holding potential where VGCCs are typically closed (e.g., -80 mV).[14]
-
Current Elicitation: A series of depolarizing voltage steps (e.g., to 0 mV) are applied to activate the VGCCs, and the resulting inward calcium currents are recorded.[14] Barium is often substituted for calcium as the charge carrier to block potassium channels and enhance the signal.[14]
-
Drug Application: A baseline recording of the calcium current is established. This compound is then applied to the cell via perfusion of the external solution.
-
Data Acquisition: The effect of this compound on the amplitude and kinetics of the calcium current is recorded over time. Both acute (minutes) and chronic (hours to days of pre-incubation) effects can be studied.[12][13]
-
Data Analysis: The peak current amplitude before and after drug application is measured and compared to quantify the percentage of inhibition. Current-voltage (I-V) relationships can be generated to assess the voltage-dependence of the block.[19]
In Vivo Behavioral Assay: Chronic Constriction Injury (CCI) Model
Objective: To assess the analgesic efficacy of this compound in a rodent model of neuropathic pain.
Methodology:
-
Model Induction: Under anesthesia, the sciatic nerve of a rat or mouse is exposed, and loose ligatures are tied around it, causing a constriction that leads to the development of pain-like behaviors over several days.[24]
-
Drug Administration: Animals are treated with this compound (e.g., 100 mg/kg, intraperitoneally) or a vehicle control over a specified treatment period (e.g., 14 days).[24]
-
Behavioral Testing (Baseline and Post-Treatment):
-
Mechanical Allodynia: Paw withdrawal thresholds in response to stimulation with calibrated von Frey filaments are measured. A lower threshold indicates increased sensitivity.
-
Thermal Hyperalgesia: Paw withdrawal latency in response to a radiant heat source (e.g., Hargreaves test) is measured. A shorter latency indicates increased sensitivity.
-
Cold Allodynia: The frequency or duration of paw lifting/licking in response to the application of a drop of acetone is measured.[24]
-
-
Data Analysis: The withdrawal thresholds or latencies are compared between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., two-way ANOVA) to determine if the drug significantly alleviates pain-like behaviors.[24]
Conclusion
This compound represents a fascinating case in pharmacology where a drug's structure belies its primary mechanism of action. Developed as a GABA analog, its therapeutic efficacy stems not from interaction with the GABAergic system, but from a specific, high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction reduces presynaptic calcium influx and subsequent release of excitatory neurotransmitters, providing a clear molecular basis for its use as an anticonvulsant and analgesic. While secondary mechanisms involving GABA synthesis and the expression of extrasynaptic receptors may contribute to its broader clinical effects, the α2δ-1 subunit remains the undisputed primary target. A thorough understanding of this core mechanism is essential for the rational development of next-generation therapeutics for neurological disorders characterized by neuronal hyperexcitability.
References
- 1. troscriptions.com [troscriptions.com]
- 2. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Modulation of voltage-gated Ca2+ channels in rat retinal ganglion cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits high-threshold calcium channel currents in cultured rat dorsal root ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The impact of this compound administration on brain GABA and glutamate concentrations: a 7T ¹H-MRS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound Modulates HCN4 Channel Voltage-Dependence [frontiersin.org]
- 17. This compound increases expression of δ subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Modulation of voltage-gated Ca2+ channels in rat retinal ganglion cells by this compound | Visual Neuroscience | Cambridge Core [cambridge.org]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Isolation of the [3H]this compound-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. brieflands.com [brieflands.com]
- 23. This compound's effect on human dorsal root ganglia: Donor-specific electrophysiological and transcriptomic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Pharmacodynamics of Gabapentin in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gabapentin, initially synthesized as a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), has become a widely prescribed medication for the management of neuropathic pain and as an adjunctive therapy for partial seizures.[1] Despite its structural similarity to GABA, its primary mechanism of action does not involve direct interaction with GABA receptors.[2] Instead, this compound exerts its effects through a unique and complex pharmacodynamic profile within the central nervous system (CNS). This technical guide provides an in-depth exploration of the molecular and cellular mechanisms that underpin the therapeutic effects of this compound, with a focus on its interaction with voltage-gated calcium channels, modulation of neurotransmitter systems, and the experimental methodologies used to elucidate these actions.
Core Mechanism of Action: Targeting the α2δ Subunit of Voltage-Gated Calcium Channels
The principal molecular target of this compound is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[3][4] This high-affinity interaction is central to its therapeutic efficacy.
This compound binds to the α2δ-1 and α2δ-2 subunits of VGCCs, with a higher affinity for the α2δ-1 subunit.[4][5][6] This binding is crucial for its analgesic and anticonvulsant properties.[4] The α2δ-3 subunit does not bind this compound.[4][6] Chronic, but not acute, application of this compound has been shown to inhibit calcium currents in both heterologous expression systems and dorsal root ganglion neurons.[7][8] This suggests that this compound's effect is not a direct channel block but rather a modulation of channel trafficking and function.[7] this compound is thought to interfere with the trafficking of the α2δ-1 subunit from the dorsal root ganglion to the central terminals in the dorsal horn, leading to a reduction in the number of functional calcium channels at the presynaptic membrane.[4] By binding to the α2δ-1 subunit, this compound reduces the release of excitatory neurotransmitters, most notably glutamate and substance P.[3] This reduction in neurotransmitter release is a key factor in dampening neuronal hyperexcitability, which is a hallmark of both neuropathic pain and epilepsy.
Signaling Pathway of this compound's Primary Action
References
- 1. Pregabalin - Wikipedia [en.wikipedia.org]
- 2. The Impact of this compound Administration on Brain GABA and Glutamate Concentrations: A 7T 1H-MRS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound increases extracellular glutamatergic level in the locus coeruleus via astroglial glutamate transporter-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Calcium channel alpha(2)delta subunits-structure and this compound binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Time course and specificity of the pharmacological disruption of the trafficking of voltage-gated calcium channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Gabapentin's Enigmatic Impact on GABAergic Tone: A Technical Deep Dive into its Interaction with Glutamic Acid Decarboxylase and GABA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gabapentin, a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a widely prescribed pharmaceutical for epilepsy and neuropathic pain. Despite its clinical efficacy, the precise molecular mechanisms underpinning its therapeutic effects remain a subject of intensive research. While it is established that this compound does not directly engage with GABA receptors, compelling evidence suggests its involvement in the modulation of GABA synthesis, with a particular focus on the rate-limiting enzyme, glutamic acid decarboxylase (GAD). This technical guide provides an in-depth exploration of the current understanding of this compound's impact on GAD and the overall GABAergic system. It consolidates quantitative data, details relevant experimental methodologies, and presents visual representations of the key pathways and processes to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The this compound Paradox
This compound was initially synthesized with the intention of mimicking the action of GABA. However, subsequent pharmacological studies revealed a surprising lack of affinity for GABAA or GABAB receptors.[1] This discovery prompted a shift in research towards alternative mechanisms to explain its anticonvulsant and analgesic properties. The current consensus points to this compound's high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) as its primary mode of action.[1][2] This interaction is believed to reduce the release of excitatory neurotransmitters. However, a significant body of evidence also indicates that this compound influences GABAergic neurotransmission by increasing GABA synthesis and non-synaptic GABA concentrations.[1][3] This guide delves into the latter aspect, focusing on the molecular interactions between this compound and the enzymatic machinery of GABA synthesis, particularly glutamic acid decarboxylase (GAD).
This compound's Primary Target: The α2δ-1 Subunit of Voltage-Gated Calcium Channels
The principal mechanism of action of this compound involves its specific binding to the α2δ-1 subunit of VGCCs.[2] This interaction does not directly block the calcium channel pore but rather modulates the trafficking and function of the channel complex, leading to a reduction in the presynaptic release of excitatory neurotransmitters such as glutamate.
The GABA Synthesis Pathway and the Role of Glutamic Acid Decarboxylase (GAD)
GABA, the primary inhibitory neurotransmitter in the central nervous system, is synthesized from glutamate through a single decarboxylation step catalyzed by the enzyme glutamic acid decarboxylase (GAD). GAD exists in two isoforms, GAD65 and GAD67, which differ in their cellular localization and regulation. GAD67 is responsible for the majority of basal GABA synthesis, while GAD65 is primarily located in nerve terminals and is involved in the synthesis of GABA for vesicular release.
This compound's Modulatory Effects on GABAergic Metabolic Enzymes
While the interaction with the α2δ-1 subunit is well-established, this compound also exerts effects on several enzymes involved in the metabolic pathways of glutamate and GABA. These interactions, though sometimes considered secondary, may contribute to the overall increase in GABAergic tone observed with this compound treatment.
Stimulation of Glutamic Acid Decarboxylase (GAD)
Several in vitro studies have reported that this compound can stimulate the activity of GAD.[3] Research suggests that this compound stimulates GAD at concentrations ranging from 1.0 to 2.5 mM.[3] This effect is hypothesized to increase the rate of GABA synthesis from glutamate, thereby elevating GABA levels in the brain.
Interaction with Other Key Enzymes
Beyond its purported effects on GAD, this compound has been shown to interact with other enzymes in the glutamate-GABA metabolic cycle. A key study by Goldlust et al. (1995) provided quantitative data on these interactions.[4]
| Enzyme | Effect of this compound | Quantitative Data (from Goldlust et al., 1995)[4] | Putative Consequence |
| Glutamic Acid Decarboxylase (GAD) | Stimulation | Stimulates at 1.0-2.5 mM[3] | Increased GABA synthesis |
| GABA Transaminase (GABA-T) | Weak Inhibition | Ki = 17-20 mM | Reduced GABA degradation (likely not clinically relevant) |
| Branched-Chain Amino Acid Transaminase (BCAA-T) | Competitive Inhibition | Ki = 0.8-1.4 mM | Reduced glutamate synthesis from branched-chain amino acids |
| Glutamate Dehydrogenase (GDH) | Activation | Half-maximal stimulation at ~1.5 mM | Increased glutamate catabolism |
Table 1: Summary of this compound's Effects on Key Enzymes in Glutamate and GABA Metabolism
Experimental Protocols for Assessing GAD Activity
General Experimental Workflow
Radiometric Assay
This is a classic and highly sensitive method for measuring GAD activity.
-
Principle: This assay measures the enzymatic conversion of L-[1-¹⁴C]glutamate to [¹⁴C]O₂ and GABA. The amount of radiolabeled CO₂ produced is directly proportional to GAD activity.
-
Protocol Outline:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.2), pyridoxal 5'-phosphate (a cofactor for GAD), and the test compound (this compound or vehicle).
-
Enzyme Preparation: Use a purified GAD enzyme preparation or a tissue homogenate (e.g., from rodent brain).
-
Initiation of Reaction: Add L-[1-¹⁴C]glutamate to the reaction mixture to start the enzymatic reaction.
-
Incubation: Incubate the mixture at 37°C for a defined period.
-
Trapping of [¹⁴C]O₂: The reaction is carried out in a sealed vessel containing a trapping agent for CO₂ (e.g., a filter paper soaked in a basic solution like hyamine hydroxide).
-
Termination of Reaction: Stop the reaction by adding an acid (e.g., sulfuric acid), which releases the dissolved [¹⁴C]O₂ from the solution.
-
Quantification: The radioactivity trapped on the filter paper is measured using a scintillation counter. GAD activity is expressed as nmol of CO₂ produced per minute per mg of protein.
-
Spectrophotometric/Colorimetric Assay
This method offers a non-radioactive alternative for measuring GAD activity.
-
Principle: The decarboxylation of glutamate by GAD consumes a proton, leading to an increase in the pH of the reaction medium. This pH change can be monitored using a pH indicator dye.
-
Protocol Outline:
-
Reaction Buffer: A weakly buffered solution (e.g., sodium acetate buffer, pH 4.6-5.0) containing a pH indicator dye (e.g., bromocresol green) is used.
-
Reaction Components: The reaction mixture includes the enzyme source, pyridoxal 5'-phosphate, and the test compound.
-
Initiation and Monitoring: The reaction is initiated by the addition of glutamate. The change in absorbance of the pH indicator at a specific wavelength (e.g., 620 nm for bromocresol green) is monitored over time using a spectrophotometer or a microplate reader.
-
Calculation: The rate of change in absorbance is proportional to the rate of the enzymatic reaction.
-
HPLC-Based Assay
High-performance liquid chromatography (HPLC) provides a direct and accurate measurement of the product, GABA.
-
Principle: This method involves the separation and quantification of GABA produced in the enzymatic reaction using HPLC.
-
Protocol Outline:
-
Enzymatic Reaction: The GAD reaction is performed as described in the radiometric assay (without the radiolabel).
-
Reaction Termination: The reaction is stopped, often by adding an acid or by heat inactivation.
-
Derivatization: GABA is derivatized with a fluorogenic or chromogenic reagent (e.g., o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC)) to enhance its detection.
-
HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a detector (fluorescence or UV-Vis).
-
Quantification: The concentration of GABA is determined by comparing the peak area of the sample to a standard curve of known GABA concentrations.
-
Conclusion and Future Directions
The therapeutic efficacy of this compound is multifaceted, with its primary interaction at the α2δ-1 subunit of VGCCs being a key determinant of its action. However, the evidence supporting its modulatory role in GABA synthesis, particularly its stimulation of GAD, cannot be overlooked. The collective impact of increased GABA synthesis and altered glutamate metabolism likely contributes to the overall enhancement of GABAergic inhibition observed with this compound administration.
For drug development professionals, understanding these dual mechanisms of action is critical. Targeting the α2δ-1 subunit remains a primary strategy for developing novel gabapentinoids. However, exploring compounds that also positively modulate GAD activity could offer a synergistic approach to enhancing inhibitory neurotransmission, potentially leading to more effective therapeutics for epilepsy, neuropathic pain, and other neurological disorders.
Future research should focus on definitively quantifying the in vivo contribution of GAD stimulation to the therapeutic effects of this compound. Advanced neuroimaging techniques, such as magnetic resonance spectroscopy (MRS), can provide real-time measurements of GABA and glutamate levels in the human brain, offering a translational bridge between preclinical enzymatic assays and clinical outcomes. Furthermore, a deeper investigation into the specific interactions between this compound and the different isoforms of GAD may reveal opportunities for designing more selective and potent modulators of GABA synthesis. A comprehensive understanding of these intricate molecular interactions will undoubtedly pave the way for the next generation of therapies targeting the GABAergic system.
References
- 1. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Impact of this compound Administration on Brain GABA and Glutamate Concentrations: A 7T 1H-MRS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of anticonvulsant drug this compound on the enzymes in metabolic pathways of glutamate and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
Gabapentin's Interaction with the L-alpha-amino Acid Transporter System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the interaction between the anticonvulsant drug gabapentin and the L-alpha-amino acid transporter system, with a primary focus on the L-type Amino Acid Transporter 1 (LAT1). This compound, a structural analog of the neurotransmitter GABA, does not directly interact with GABA receptors but exerts its therapeutic effects through other mechanisms, including its transport across biological barriers by amino acid transporters.[1][2] Understanding the kinetics and mechanisms of this transport is crucial for optimizing drug delivery to the central nervous system and other target tissues. This document summarizes key quantitative data, details common experimental protocols used to investigate this interaction, and provides visual representations of the transport mechanism and experimental workflows.
Introduction
This compound is widely prescribed for the treatment of epilepsy and neuropathic pain.[2] Its ability to cross the blood-brain barrier (BBB) is a critical aspect of its clinical efficacy.[3] This transport is not mediated by passive diffusion but rather by an active transport process involving amino acid transporters.[1][3] Specifically, the system L transporters, and in particular LAT1 (SLC7A5), have been identified as the primary carriers for this compound across cellular membranes, including the intestinal epithelium and the BBB.[4][5][6]
LAT1 is a sodium- and pH-independent antiporter that facilitates the transport of large neutral amino acids such as leucine and phenylalanine.[4][7] It forms a heterodimeric complex with the glycoprotein 4F2hc (CD98 or SLC3A2), which is essential for its localization and stability in the plasma membrane.[4][8] The transport of this compound via LAT1 is a competitive process, with endogenous amino acids vying for the same binding site.[9] This guide will delve into the specifics of this interaction, providing the quantitative data and methodological details necessary for researchers in the field.
Mechanism of Interaction
This compound, despite being a gamma-amino acid, can adopt a conformation that mimics L-leucine, allowing it to be recognized and transported by the L-alpha-amino acid transporter system.[9] The primary transporter involved in this process is LAT1, which functions as an obligatory exchanger, meaning it transports one molecule into the cell while simultaneously transporting another out.[10]
The interaction of this compound with LAT1 is characterized by the following key features:
-
Competitive Inhibition: this compound competes with endogenous large neutral amino acids, such as L-leucine, for binding to the LAT1 transporter. This has been demonstrated in studies where the uptake of this compound is inhibited by the presence of these amino acids, and vice versa.[9]
-
Saturable Transport: The transport of this compound via LAT1 is a saturable process, meaning that as the concentration of this compound increases, the rate of transport reaches a maximum (Vmax). This is a hallmark of carrier-mediated transport.[3][10]
-
Sodium-Independence: The transport of this compound by LAT1 is not dependent on the sodium gradient across the cell membrane, a characteristic feature of the system L transporters.[4]
The proposed mechanism involves this compound binding to the outward-facing conformation of LAT1. Following binding, the transporter undergoes a conformational change to an inward-facing state, releasing this compound into the cytoplasm. This process is coupled with the binding and outward transport of an intracellular amino acid.
References
- 1. Multiple sites and actions of this compound-induced relief of ongoing experimental neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound anticonvulsant action in rats: disequilibrium with peak drug concentrations in plasma and brain microdialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo monitoring of this compound in rats: a microdialysis study coupled to capillary electrophoresis and laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid isolation of synaptoneurosomes and postsynaptic densities from adult mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A microdialysis study on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pub.dzne.de [pub.dzne.de]
- 10. Fast and efficient synaptosome isolation and post-synaptic density enrichment from hiPSC-motor neurons by biochemical sub-cellular fractionation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Gabapentin in Rodent Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for utilizing gabapentin in established rodent models of neuropathic pain. The information is intended to guide researchers in the design and execution of preclinical studies to evaluate the efficacy of this compound and other potential analgesics.
Introduction
Neuropathic pain, a chronic and debilitating condition arising from nerve damage, remains a significant clinical challenge. Rodent models that mimic the symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, are crucial for understanding the underlying pathophysiology and for the development of novel therapeutics. This compound, an anticonvulsant, is a first-line treatment for neuropathic pain in humans.[1][2][3][4] Its efficacy in preclinical rodent models is well-documented, making it a standard positive control in analgesic drug discovery.
The primary mechanism of action of this compound involves its binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels.[1][2][5][6][7] This interaction inhibits the trafficking of these channels to the presynaptic terminal, leading to a reduction in the release of excitatory neurotransmitters such as glutamate and substance P.[1][5][6][7] this compound may also exert its analgesic effects through the modulation of other targets, including NMDA receptors and inflammatory cytokines, as well as by stimulating descending noradrenergic inhibitory pathways.[1][5][6]
Rodent Models of Neuropathic Pain
Several surgical models are commonly used to induce neuropathic pain in rodents. The following protocols describe three of the most widely utilized models: Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), and Spinal Nerve Ligation (SNL).
Table 1: Comparison of Neuropathic Pain Models
| Model | Surgical Procedure | Key Pathological Feature | Typical Behavioral Manifestations |
| Chronic Constriction Injury (CCI) | Loose ligation of the sciatic nerve with chromic gut sutures. | Inflammation and compression of the sciatic nerve. | Mechanical allodynia, thermal hyperalgesia, and cold allodynia. |
| Spared Nerve Injury (SNI) | Ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact. | Axotomy of specific nerve branches, leading to central sensitization. | Robust and persistent mechanical allodynia and cold allodynia in the sural nerve territory. |
| Spinal Nerve Ligation (SNL) | Tight ligation of the L5 and/or L6 spinal nerves. | Direct injury to the spinal nerves, causing peripheral and central changes. | Pronounced mechanical allodynia and thermal hyperalgesia. |
Experimental Protocols
Chronic Constriction Injury (CCI) Model
This model, first described by Bennett and Xie, involves the loose ligation of the sciatic nerve, leading to the development of pain hypersensitivity.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Stereomicroscope
-
Fine surgical instruments (forceps, scissors)
-
4-0 chromic gut sutures
-
Sterile gauze and antiseptic solution
Procedure:
-
Anesthetize the rodent (e.g., rat or mouse) with isoflurane.
-
Shave and sterilize the skin over the lateral aspect of the thigh.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Tie four loose ligatures of 4-0 chromic gut suture around the sciatic nerve, approximately 1 mm apart. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle layer and skin with appropriate sutures.
-
Allow the animal to recover from anesthesia. Pain behaviors typically develop within a week.[8]
Spared Nerve Injury (SNI) Model
The SNI model produces a highly reproducible and long-lasting neuropathic pain state.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Stereomicroscope
-
Fine surgical instruments (forceps, scissors, needle holder)
-
6-0 silk suture
-
Sterile gauze and antiseptic solution
Procedure:
-
Anesthetize the rodent.
-
Shave and sterilize the skin over the lateral thigh.
-
Make a skin incision and expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Isolate the common peroneal and tibial nerves.
-
Tightly ligate each of these two nerves with 6-0 silk suture and perform a distal transection, removing a small section of the distal nerve stump.
-
Take care to leave the sural nerve intact and undamaged.
-
Close the muscle and skin layers with sutures.
-
Allow for recovery. Behavioral signs of neuropathic pain develop within a few days.[9]
Spinal Nerve Ligation (SNL) Model
This model involves the ligation of spinal nerves, which is clinically relevant to conditions like radiculopathy.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Stereomicroscope
-
Fine surgical instruments (forceps, rongeurs)
-
6-0 silk suture
-
Sterile gauze and antiseptic solution
Procedure:
-
Anesthetize the rodent.
-
Make a midline incision on the back at the level of the L4-S2 vertebrae.[10]
-
Separate the paraspinal muscles to expose the transverse processes of the L5 and L6 vertebrae.[10]
-
Carefully remove the L6 transverse process to visualize the L5 and L6 spinal nerves.
-
Isolate the L5 spinal nerve and tightly ligate it with a 6-0 silk suture.[10] In some variations, the L6 nerve is also ligated.
-
Ensure that the ligation is secure.
-
Close the muscle and skin layers with sutures.
-
Allow the animal to recover. Neuropathic pain behaviors typically manifest within a few days.
Behavioral Assessment of Neuropathic Pain
The efficacy of this compound is assessed by its ability to reverse the pain-like behaviors induced by the nerve injury models. The two most common behavioral tests are the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.
Von Frey Test for Mechanical Allodynia
This test measures the withdrawal threshold of the paw in response to a mechanical stimulus.
Materials:
-
Von Frey filaments (a series of calibrated monofilaments that exert a specific force)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Place the animal in a Plexiglas enclosure on the elevated wire mesh platform and allow it to acclimate for at least 20-30 minutes.[11][12]
-
Starting with a filament of low force, apply the filament perpendicularly to the plantar surface of the hind paw until it buckles.[11][13]
-
Hold the filament in place for 2-3 seconds.
-
A positive response is a sharp withdrawal or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.[13][14] If there is no response, the next higher force filament is used. If there is a response, the next lower force filament is used.[13]
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
Hargreaves Test for Thermal Hyperalgesia
This test measures the latency of paw withdrawal from a radiant heat source.[15][16][17][18]
Materials:
-
Hargreaves apparatus (radiant heat source)
-
Glass platform
-
Plexiglas enclosures
Procedure:
-
Place the animal in a Plexiglas enclosure on the glass platform of the Hargreaves apparatus and allow it to acclimate for 15-20 minutes.[15][17]
-
Position the radiant heat source directly under the plantar surface of the hind paw to be tested.[15][17]
-
Activate the heat source. A timer will automatically start.[15]
-
The timer stops when the animal withdraws its paw.[15] The time taken for withdrawal is the paw withdrawal latency.
-
A cut-off time (e.g., 20-35 seconds) should be set to prevent tissue damage in the absence of a response.[15][17]
This compound Dosing and Administration
The following table summarizes typical dosing regimens for this compound in rodent models of neuropathic pain.
Table 2: this compound Dosing Regimens
| Species | Dose Range (mg/kg) | Route of Administration | Frequency | Efficacy Notes |
| Rat | 30 - 300 | Intraperitoneal (i.p.), Oral (p.o.) | Once daily or twice daily | A dose of 100 mg/kg is commonly reported as effective in reversing mechanical allodynia and thermal hyperalgesia in CCI and SNL models.[3][4][19][20][21][22] |
| Mouse | 30 - 100 | Intraperitoneal (i.p.), Oral (p.o.) | Once daily | A dose of 100 mg/kg has been shown to be effective in reducing allodynia in the SNL model.[10][19] |
Note: The optimal dose and administration schedule may vary depending on the specific model, species, and strain of the rodent, as well as the specific research question. It is recommended to perform a dose-response study to determine the most effective dose for a particular experimental setup.
Data Presentation and Analysis
All quantitative data from behavioral tests should be summarized in tables and analyzed using appropriate statistical methods. Data is typically presented as the mean ± standard error of the mean (SEM). Statistical significance is often determined using analysis of variance (ANOVA) followed by post-hoc tests for multiple comparisons.
Table 3: Example Data Table for Von Frey Test
| Treatment Group | N | Baseline Paw Withdrawal Threshold (g) | Post-Injury Paw Withdrawal Threshold (g) | Post-Treatment Paw Withdrawal Threshold (g) |
| Sham + Vehicle | 8 | 15.2 ± 1.1 | 14.8 ± 1.3 | 15.0 ± 1.2 |
| CCI + Vehicle | 8 | 15.5 ± 1.0 | 2.5 ± 0.4 | 2.8 ± 0.5 |
| CCI + this compound (100 mg/kg) | 8 | 15.3 ± 1.2 | 2.7 ± 0.3* | 10.5 ± 0.9# |
*p < 0.05 compared to Sham + Vehicle; #p < 0.05 compared to CCI + Vehicle
Table 4: Example Data Table for Hargreaves Test
| Treatment Group | N | Baseline Paw Withdrawal Latency (s) | Post-Injury Paw Withdrawal Latency (s) | Post-Treatment Paw Withdrawal Latency (s) |
| Sham + Vehicle | 8 | 12.1 ± 0.8 | 11.9 ± 0.9 | 12.3 ± 0.7 |
| CCI + Vehicle | 8 | 12.3 ± 0.7 | 5.2 ± 0.5 | 5.5 ± 0.6 |
| CCI + this compound (100 mg/kg) | 8 | 12.0 ± 0.9 | 5.4 ± 0.4* | 9.8 ± 0.8# |
*p < 0.05 compared to Sham + Vehicle; #p < 0.05 compared to CCI + Vehicle
Visualizations
Mechanism of Action of this compound in Neuropathic Pain
Caption: Signaling pathway of this compound in attenuating neuropathic pain.
Experimental Workflow for Evaluating this compound Efficacy
References
- 1. researchgate.net [researchgate.net]
- 2. This compound—Friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Implications and mechanism of action of this compound in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. implications-and-mechanism-of-action-of-gabapentin-in-neuropathic-pain - Ask this paper | Bohrium [bohrium.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. This compound alleviates affective pain after traumatic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound in a Neuropathic Pain Model in Mice Overexpressing Human Wild-Type or Human Mutated Torsin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Von Frey test [bio-protocol.org]
- 13. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]
- 17. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 19. youtube.com [youtube.com]
- 20. Analgesic effect of this compound in a rat model for chronic constrictive injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scirp.org [scirp.org]
- 22. Effect of Pregabalin and this compound on Nociceptive Behaviors Induced by Spinal Nerve Ligation [scirp.org]
Application Notes and Protocols for In Vivo Assessment of Gabapentin's Anticonvulsant Properties
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gabapentin is an anticonvulsant medication utilized in the management of partial seizures and neuropathic pain.[1][2] Its mechanism of action is distinct from many other antiepileptic drugs, primarily involving the inhibition of the α2δ-1 subunit of voltage-gated calcium channels, which in turn reduces the release of excitatory neurotransmitters like glutamate.[1][2] This document provides detailed application notes and protocols for assessing the anticonvulsant properties of this compound in various preclinical in vivo models. These models are crucial for understanding its efficacy and mechanism of action.
Mechanism of Action Signaling Pathway
The primary mechanism of action for this compound's anticonvulsant effect is believed to be its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels.[1][2][3] This interaction leads to a reduction in the trafficking of these channels to the presynaptic terminal, resulting in decreased calcium influx and a subsequent reduction in the release of excitatory neurotransmitters.
Experimental Models and Protocols
Several well-established in vivo models are used to evaluate the anticonvulsant efficacy of compounds like this compound. The following sections detail the protocols for some of the most common models.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used model for generalized tonic-clonic seizures and is indicative of a compound's ability to prevent seizure spread.[4][5][6]
Experimental Workflow:
Detailed Protocol:
-
Animals: Male CF-1 or C57BL/6 mice are commonly used.[4] Animals should be allowed to acclimatize for at least 5 days before the experiment.[5]
-
Drug Administration: A control group receives a vehicle (e.g., 0.2 ml normal saline), while the test group receives this compound. Administration is typically intraperitoneal (i.p.).[7]
-
Procedure:
-
60 minutes after drug administration, apply a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the mice.[4]
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes using an electroconvulsiometer.[4][7]
-
Immediately after the stimulus, place the animal in an observation cage.
-
-
Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension (THE) phase of the seizure.[4][7] Abolition of the hindlimb tonic extensor component is considered protection.[4][5]
-
Data Analysis: The percentage of animals protected from THE in the this compound-treated group is compared to the vehicle-treated group. The dose that protects 50% of the animals (ED50) can also be calculated.
Quantitative Data for this compound in MES Test:
| Parameter | Value | Species | Reference |
| Protection against THE | 83.34% | Mice | [7][8] |
| ED50 | Varies by study | Rats/Mice | [1] |
Pentylenetetrazol (PTZ)-Induced Seizure Test
The PTZ test is a model for myoclonic and absence seizures, acting through the antagonism of GABA-A receptors.[6][9]
Experimental Workflow:
Detailed Protocol:
-
Animals: Mice are commonly used for this model.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p. or oral).
-
Procedure:
-
Following the appropriate pre-treatment time, administer a convulsive dose of PTZ (e.g., subcutaneously or intraperitoneally).
-
Immediately place the animal in an observation chamber.
-
-
Endpoint: Observe the animals for a set period (e.g., 30 minutes) and record the latency to the first seizure, the duration of seizures, and the severity of seizures (often using a scoring system). The absence of clonic seizures is a common endpoint for protection.
-
Data Analysis: Compare the seizure parameters between the this compound-treated and vehicle-treated groups. The dose that increases the seizure threshold by 50% (TID50) can be calculated in the intravenous PTZ infusion model.[10][11]
Quantitative Data for this compound in PTZ Test:
| Parameter | Value | Species | Reference |
| Seizure Prevention | Ineffective in preventing seizures, but reduces severity and mortality. | Mice | [7][8] |
| Mortality Rate | 16.67% (vs. 100% in control) | Mice | [7][8] |
| TID50 (for tonic extensor) | 69 mg/kg i.p. | Mice | [10] |
| Seizure Protection | 41.66% - 66.66% (doses of 100-600mg/kg) | Not Specified | [12] |
6-Hz Psychomotor Seizure Test
The 6-Hz test is considered a model of therapy-resistant partial seizures.
Experimental Workflow:
Detailed Protocol:
-
Animals: Male albino Swiss mice are often used.[13]
-
Drug Administration: this compound or vehicle is administered intraperitoneally.[13]
-
Procedure:
-
After the designated pre-treatment time, a 6 Hz electrical stimulus (e.g., 32 mA for 3 seconds) is delivered via corneal electrodes.[13]
-
Animals are then placed in individual cages for observation.
-
-
Endpoint: Protection is defined as the absence of a seizure, with the animal exhibiting normal exploratory behavior.[13]
-
Data Analysis: The percentage of protected animals is determined, and an ED50 can be calculated.
Quantitative Data for this compound in 6-Hz Test:
| Parameter | Doses Tested | Species | Reference |
| ED50 Determination | 5-80 mg/kg | Mice | [13] |
Amygdala Kindling Model
The amygdala kindling model is a widely accepted model for studying temporal lobe epilepsy, particularly complex partial seizures.[14][15][16]
Experimental Workflow:
Detailed Protocol:
-
Animals: Rats are typically used for this model.
-
Surgery: An electrode is surgically implanted into the amygdala. Surface electrodes may also be placed to record EEG activity.[16]
-
Kindling Procedure: After a recovery period, a low-level electrical stimulus is applied to the amygdala daily or twice daily until the animals consistently exhibit generalized seizures (fully kindled).[16][17]
-
Drug Testing:
-
Once fully kindled, animals are treated with this compound or vehicle.
-
After a pre-treatment period, a threshold electrical stimulation is delivered to the amygdala.
-
-
Endpoint: The severity of the resulting seizure is scored using the Racine scale, and the duration of the afterdischarge (epileptiform activity on EEG) is measured.[16]
-
Data Analysis: The seizure scores and afterdischarge durations in the this compound-treated group are compared to the vehicle-treated group.
Quantitative Data for this compound in Amygdala Kindling Model:
| Parameter | Dose | Effect | Species | Reference |
| Anticonvulsant Effect | As low as 10 mg/kg | Exerts an anticonvulsant effect. | Immature Rats | [17] |
| Focal Seizure Threshold | 50 and 100 mg/kg i.p. | Dose-dependently increased threshold. | Rats | [14] |
| Seizure Progression | 50 and 100 mg/kg i.p. | Inhibited progression from focal to generalized seizures. | Rats | [14] |
Chemically-Induced Seizure Models
Models using chemoconvulsants like pilocarpine and kainic acid are valuable for studying specific aspects of epilepsy, such as status epilepticus and temporal lobe epilepsy.[18][19][20]
-
Pilocarpine Model: This model reproduces features of human temporal lobe epilepsy, including an initial status epilepticus followed by a latency period and spontaneous recurrent seizures.[18][21] this compound treatment during the latency period has been shown to reduce reactive gliosis and neuronal loss.[18][21]
-
Kainic Acid Model: Kainic acid, a glutamate analog, induces seizures by activating ionotropic glutamate receptors.[20] this compound has been shown to decrease kainic acid-induced seizure activity in vivo.[19]
The protocols for these models generally involve systemic administration of the chemoconvulsant and subsequent observation of seizure behavior and neurological changes, with or without this compound pre-treatment.
The in vivo models described provide a robust platform for evaluating the anticonvulsant properties of this compound. The choice of model depends on the specific research question, with the MES and PTZ tests being suitable for initial screening, while the kindling and chemically-induced seizure models offer insights into more specific types of epilepsy and the underlying neurobiology of this compound's action. The provided protocols and data serve as a comprehensive guide for researchers in the field of epilepsy and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 9. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. Effect of various antiepileptic drugs in a pentylenetetrazol-induced seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. researchgate.net [researchgate.net]
- 14. This compound-lactam, a close analogue of the anticonvulsant this compound, exerts convulsant activity in amygdala kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 16. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 17. Anticonvulsant efficacy of this compound on kindling in the immature brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound administration reduces reactive gliosis and neurodegeneration after pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Compensatory Mechanisms Modulate the Neuronal Excitability in a Kainic Acid-Induced Epilepsy Mouse Model [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Gabapentin-Induced GABA Synthesis with NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for utilizing NMR spectroscopy to measure Gabapentin-induced changes in GABA synthesis. It is intended to guide researchers in designing and executing robust experiments to investigate the neurochemical effects of this compound and similar neuroactive compounds.
Mechanism of Action: this compound and GABA Synthesis
This compound's primary mechanism is not direct interaction with GABA receptors.[1][8] Instead, it is understood to modulate GABAergic tone through several indirect pathways. A key proposed mechanism is the enhancement of GABA synthesis.[1][5] This is thought to occur through the modulation of enzymes involved in the GABA shunt, a metabolic pathway that synthesizes and degrades GABA. Specifically, this compound may increase the activity of glutamate decarboxylase (GAD), the enzyme that converts glutamate to GABA, and inhibit branched-chain amino acid transaminase (BCAA-t), which can lead to a decrease in glutamate synthesis.[1][9][10] Additionally, this compound binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels, which is thought to reduce the release of excitatory neurotransmitters.[3][8][11]
Signaling Pathway of this compound-Induced GABA Synthesis
Caption: Proposed mechanism of this compound on GABA synthesis.
Quantitative Data Summary
Several studies have quantified the effect of this compound on brain GABA concentrations using in vivo ¹H-MRS. The results consistently demonstrate a significant increase in GABA levels following this compound administration.
| Study Type | Magnetic Field Strength | Brain Region | This compound Dosage | Average GABA Increase (%) | Glutamate Change | Reference |
| In vivo Human | 7 Tesla | Visual Cortex | 900 mg | 55.7% | No significant change | [9] |
| In vivo Human | 4.1 Tesla | Occipital Cortex | Not specified | 48% | Not reported | [9] |
| In vivo Human | 2.1 Tesla | Occipital Cortex | Not specified | 55% | Not reported | [9] |
| Ex vivo Human Neocortical Slices | Not Applicable | Neocortex | 100 µM | 15% | Not reported |
Experimental Protocols
In Vivo ¹H-MRS Protocol for Measuring GABA in the Human Brain
This protocol outlines the use of Magnetic Resonance Spectroscopy (MRS) to non-invasively measure GABA concentrations in a specific brain region of interest (VOI) before and after the administration of this compound. The MEGA-PRESS (MEscher-GArwood Point RESolved Spectroscopy) sequence is the most widely used and recommended technique for GABA editing at 3T.[12][13]
1. Subject Preparation:
-
Obtain informed consent from all participants.
-
Screen subjects for any contraindications to MRI (e.g., metallic implants, claustrophobia).
-
Instruct subjects to abstain from alcohol and caffeine for 24 hours prior to the scan.
-
A baseline scan should be performed before this compound administration.
2. This compound Administration:
-
Administer a single oral dose of this compound (e.g., 900 mg).[4][9]
-
The post-administration scan should be timed to coincide with the peak plasma concentration of this compound, typically 2-3 hours after ingestion.
3. MRI and MRS Acquisition:
-
Scanner: 3T or 7T MRI scanner.
-
Localization: Acquire high-resolution T1-weighted anatomical images to accurately place the volume of interest (VOI). A common VOI for GABA measurement is a 3x3x3 cm³ voxel in the occipital or prefrontal cortex.[13][14]
-
Shimming: Perform automated and manual shimming of the VOI to achieve a water line width of < 10 Hz.[15]
-
MEGA-PRESS Sequence:
-
This J-difference editing technique consists of interleaved 'edit-ON' and 'edit-OFF' acquisitions.[12]
-
The 'edit-ON' pulse is applied at 1.9 ppm to refocus the coupled GABA signal at 3.0 ppm.[12]
-
The 'edit-OFF' pulse is typically applied at a symmetrical frequency away from the water peak (e.g., 7.5 ppm).
-
Typical Parameters (3T):
-
Repetition Time (TR): 1500-2000 ms
-
Echo Time (TE): 68 ms
-
Number of Averages: 256-320
-
Acquisition time: Approximately 10-15 minutes.
-
-
4. Data Analysis:
-
The 'edit-ON' and 'edit-OFF' spectra are subtracted to reveal the edited GABA signal at 3.0 ppm, while canceling out the overlapping creatine signal.[13]
-
Use a specialized software package (e.g., Gannet, LCModel) for spectral fitting and quantification of the GABA peak area.
-
GABA concentration is typically referenced to an internal standard, most commonly the unsuppressed water signal from the same VOI.
-
The GABA signal measured with standard MEGA-PRESS includes contributions from macromolecules (MM) and is often referred to as GABA+.[14]
Experimental Workflow for In Vivo ¹H-MRS Study
Caption: Workflow for an in vivo ¹H-MRS study of this compound effects.
Ex Vivo NMR Protocol for GABA Measurement in Brain Tissue
This protocol is suitable for preclinical studies using animal models or for analyzing human brain tissue slices. It allows for higher resolution NMR than in vivo studies.
1. Tissue Preparation:
-
Obtain brain tissue (e.g., from rodents treated with this compound or control vehicle) or human neocortical slices.[16]
-
For slice preparations, incubate the tissue in artificial cerebrospinal fluid (aCSF) with or without this compound (e.g., 100 µM) for a specified period (e.g., 3 hours) at 34°C, saturated with 95% O₂/5% CO₂.[16]
-
Rapidly freeze the tissue samples in liquid nitrogen to quench metabolic activity.
2. Metabolite Extraction:
-
Homogenize the frozen tissue in a cold solution of perchloric acid (e.g., 12%).[16]
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet proteins.
-
Neutralize the supernatant with a potassium hydroxide solution.
-
Centrifuge again to remove the potassium perchlorate precipitate.
-
Lyophilize the final supernatant to obtain a powdered extract.
3. NMR Sample Preparation:
-
Reconstitute the lyophilized extract in a known volume of deuterium oxide (D₂O) containing an internal standard of a known concentration (e.g., TSP or DSS).
-
Adjust the pH of the sample to ~7.0.
-
Transfer the solution to a 5 mm NMR tube.[17]
4. NMR Spectroscopy:
-
Spectrometer: High-field NMR spectrometer (e.g., 400 MHz or higher).[18]
-
Experiment: Acquire a one-dimensional ¹H-NMR spectrum with water suppression.
-
Typical Parameters:
5. Data Analysis:
-
Process the NMR spectra (e.g., Fourier transformation, phasing, baseline correction).
-
Identify the characteristic GABA multiplets in the spectrum (typically around 1.9, 2.3, and 3.0 ppm).
-
Integrate the area of a well-resolved GABA peak and the internal standard peak.
-
Calculate the concentration of GABA based on the known concentration of the internal standard and the relative peak integrals.
Note on ¹³C-NMR: For mechanistic studies tracing the metabolic fate of precursors into GABA, ¹³C-labeled substrates (e.g., [1-¹³C]glucose) can be administered. Subsequent ¹³C-NMR analysis of tissue extracts can reveal the labeling pattern in GABA, providing direct evidence of its synthesis pathway.[19]
Conclusion
NMR spectroscopy, particularly in vivo ¹H-MRS with MEGA-PRESS, provides a robust and non-invasive method to quantify this compound-induced increases in brain GABA concentrations. These techniques are invaluable for understanding the neurochemical basis of this compound's therapeutic effects and for the development of novel drugs targeting the GABAergic system. The provided protocols offer a foundation for researchers to design and implement studies aimed at elucidating the impact of pharmacological interventions on brain neurochemistry.
References
- 1. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] The Impact of this compound Administration on Brain GABA and Glutamate Concentrations: A 7T 1H-MRS Study | Semantic Scholar [semanticscholar.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. A summary of mechanistic hypotheses of this compound pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo magnetic resonance spectroscopy of GABA: A methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magnetic Resonance Spectroscopy | Yoon Lab | Stanford Medicine [med.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. The Impact of this compound Administration on Brain GABA and Glutamate Concentrations: A 7T 1H-MRS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of anticonvulsant drug this compound on the enzymes in metabolic pathways of glutamate and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive guide to MEGA-PRESS for GABA measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medrxiv.org [medrxiv.org]
- 14. On-Demand How-To: Measuring GABA in the Brain with MR Spectroscopy - ORGANIZATION FOR HUMAN BRAIN MAPPING [ohbmbrainmappingblog.com]
- 15. Research Collection | ETH Library [research-collection.ethz.ch]
- 16. This compound-and-Vigabatrin-Increase-GABA-in-the-Human-Neocortical-Slice- [aesnet.org]
- 17. How to make an NMR sample [chem.ch.huji.ac.il]
- 18. Synthesis and Proton NMR Spectroscopy of Intra-Vesicular Gamma-Aminobutyric Acid (GABA) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 13C nuclear magnetic resonance evidence for gamma-aminobutyric acid formation via pyruvate carboxylase in rat brain: a metabolic basis for compartmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Gabapentin's Binding Affinity to α2δ Subunits: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established techniques for quantifying the binding affinity of Gabapentin to the α2δ subunits of voltage-gated calcium channels. The following sections offer comprehensive experimental protocols, data presentation, and visualizations to guide researchers in accurately characterizing this critical drug-target interaction.
Introduction
This compound, a widely prescribed therapeutic for epilepsy and neuropathic pain, exerts its mechanism of action primarily through binding to the α2δ auxiliary subunits of voltage-gated calcium channels, specifically α2δ-1 and α2δ-2.[1] The affinity of this binding is a crucial parameter for understanding its pharmacological activity and for the development of novel therapeutics targeting this pathway. This document outlines three key biophysical techniques for quantifying this interaction: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Data Presentation: this compound Binding Affinity
The following table summarizes the equilibrium dissociation constants (Kd) for this compound binding to different α2δ subunits as determined by various studies. A lower Kd value indicates a higher binding affinity.
| α2δ Subunit | Ligand | Kd (nM) | Method | Source |
| α2δ-1 | This compound | ~59 | Radioligand Binding Assay | [1] |
| α2δ-2 | This compound | ~153 | Radioligand Binding Assay | [1] |
| α2δ-3 | This compound | No significant binding | Radioligand Binding Assay | [1] |
| α2δ-4 | This compound | No significant binding | Not specified | [2] |
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are a robust and widely used method to determine the affinity and density of receptors in a given tissue or cell preparation. This protocol describes a saturation binding experiment using radiolabeled this compound ([³H]this compound) to determine the Kd and Bmax (maximum number of binding sites).
a. Materials and Reagents
-
[³H]this compound (specific activity ~20-80 Ci/mmol)
-
Unlabeled this compound
-
HEPES buffer (10 mM, pH 7.4)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Membrane preparation containing α2δ subunits (from recombinant cell lines or tissue homogenates)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
b. Membrane Preparation
-
From Cell Culture:
-
Harvest cells expressing the α2δ subunit of interest.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonication.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
From Tissue (e.g., Porcine Brain Cortex):
-
Dissect the tissue of interest on ice.
-
Homogenize the tissue in a suitable buffer (e.g., 10 mM HEPES, pH 7.4, with protease inhibitors).
-
Follow the centrifugation steps as described for cell culture to isolate the membrane fraction.
-
c. Saturation Binding Assay Protocol
-
Prepare a series of dilutions of [³H]this compound in the assay buffer (e.g., 10 mM HEPES, pH 7.4) to cover a concentration range that brackets the expected Kd (e.g., 0.1 nM to 100 nM).
-
In a 96-well plate, set up the following for each concentration of [³H]this compound in triplicate:
-
Total Binding: Add membrane preparation (typically 20-50 µg of protein) and the corresponding concentration of [³H]this compound.
-
Non-specific Binding: Add membrane preparation, the corresponding concentration of [³H]this compound, and a high concentration of unlabeled this compound (e.g., 10 µM) to saturate the specific binding sites.
-
-
Bring the final volume of each well to 200-250 µL with assay buffer.
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
d. Data Analysis
-
Calculate the specific binding for each concentration of [³H]this compound:
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Plot the specific binding (y-axis) against the concentration of [³H]this compound (x-axis).
-
Fit the data using a non-linear regression model for one-site saturation binding to determine the Kd and Bmax values.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over and binds to another molecule (the ligand) that is immobilized on the chip surface.
a. Materials and Reagents
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC/NHS, amine coupling kit)
-
Purified α2δ subunit protein
-
This compound solutions of varying concentrations
-
Running buffer (e.g., HBS-EP+)
b. Experimental Protocol
-
Immobilization of α2δ Subunit:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified α2δ subunit protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of this compound solutions in running buffer at various concentrations (e.g., ranging from low nM to µM).
-
Inject the this compound solutions sequentially over the immobilized α2δ subunit surface, starting with the lowest concentration.
-
Include a buffer-only injection (blank) to subtract any bulk refractive index changes.
-
After each this compound injection, allow for a dissociation phase where only running buffer flows over the surface.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any bound this compound and prepare the surface for the next injection cycle.
-
c. Data Analysis
-
The SPR instrument software will generate sensorgrams, which are plots of the response units (RU) versus time.
-
Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
a. Materials and Reagents
-
Isothermal titration calorimeter
-
Purified α2δ subunit protein
-
This compound solution
-
Dialysis buffer (e.g., PBS or HEPES)
b. Experimental Protocol
-
Sample Preparation:
-
Thoroughly dialyze both the purified α2δ subunit protein and the this compound solution against the same buffer to minimize heats of dilution.
-
Degas the solutions to prevent air bubbles in the calorimeter cell and syringe.
-
Accurately determine the concentrations of the protein and this compound solutions.
-
-
ITC Experiment:
-
Load the purified α2δ subunit protein into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including the temperature, stirring speed, and injection volume and spacing.
-
Perform a series of injections of the this compound solution into the protein solution.
-
-
Control Experiment:
-
Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution.
-
c. Data Analysis
-
The ITC instrument software will record the heat released or absorbed after each injection.
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Plot the integrated heat per injection against the molar ratio of this compound to the α2δ subunit.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action at the presynaptic terminal.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand saturation binding assay.
Logical Relationship: SPR Experiment
References
Application of Gabapentin in Animal Models of Amyotrophic Lateral Sclerosis (ALS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, death. One of the key pathological mechanisms implicated in ALS is excitotoxicity, primarily mediated by the neurotransmitter glutamate. Gabapentin, a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), has been investigated as a potential therapeutic agent in preclinical models of ALS. Its proposed neuroprotective effects are thought to be mediated through the modulation of glutamate synthesis and release.[1][2] This document provides a detailed overview of the application of this compound in the widely used SOD1-G93A transgenic mouse model of ALS, including a summary of key quantitative data, detailed experimental protocols, and visualizations of the proposed mechanism of action and experimental workflow.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a pivotal study investigating the effect of this compound on the survival of SOD1-G93A transgenic mice. It is important to note that while the study by Gurney et al. (1996) is frequently cited for demonstrating a survival benefit, the specific quantitative data presented here is based on the abstract and publicly available information; full details would require access to the complete publication.
| Animal Model | Treatment Group | Key Outcome | Result | Reference |
| SOD1-G93A Transgenic Mice | This compound | Survival | Prolonged survival | Gurney et al., 1996[3] |
Proposed Mechanism of Action
This compound's neuroprotective effects in the context of ALS are believed to stem from its ability to counteract glutamate-mediated excitotoxicity. The proposed signaling pathway involves several key steps:
-
Binding to α2δ-1 Subunit: this compound binds with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) on presynaptic neurons.[2]
-
Modulation of Calcium Influx: This binding is thought to reduce the trafficking of VGCCs to the presynaptic terminal, thereby decreasing calcium influx upon neuronal depolarization.
-
Reduced Glutamate Release: The diminished intracellular calcium levels lead to a reduction in the release of glutamate into the synaptic cleft.
-
Inhibition of Glutamate Synthesis: this compound may also inhibit the enzyme branched-chain amino acid transaminase (BCAA-t), which is involved in the synthesis of glutamate.[4]
-
Increased GABA Synthesis: There is also evidence to suggest that this compound can increase the synthesis of the inhibitory neurotransmitter GABA.[2]
-
Neuroprotection: By reducing presynaptic glutamate release and potentially enhancing inhibitory neurotransmission, this compound alleviates the excitotoxic stress on motor neurons, thereby conferring a neuroprotective effect and preventing neuronal death.
Experimental Protocols
The following protocols are synthesized from established methodologies for preclinical studies in SOD1-G93A mice and information regarding this compound administration.
Animal Model
-
Model: Transgenic mice expressing the human SOD1 gene with a glycine-to-alanine substitution at position 93 (SOD1-G93A). The B6SJL-Tg(SOD1-G93A)1Gur/J strain is commonly used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Genotyping: Pups should be genotyped by PCR analysis of tail-tip DNA to identify transgenic animals.
This compound Administration
-
Preparation: this compound can be dissolved in sterile saline or drinking water. The concentration should be calculated based on the target dose and the average daily water consumption of the mice.
-
Route of Administration: Oral administration via drinking water is a common and less stressful method for long-term studies. Alternatively, intraperitoneal (i.p.) injections can be used for more precise dosing.
-
Dosage: Based on preclinical studies in other models, a dosage range of 30-100 mg/kg/day has been used.[5] The original study by Gurney et al. (1996) should be consulted for the specific dosage used in their survival study.
-
Treatment Period: Treatment should be initiated prior to the onset of clinical symptoms (around 60-70 days of age in SOD1-G93A mice) and continue until the study endpoint.
Assessment of Motor Function
a) Rotarod Test:
-
Apparatus: An accelerating rotarod apparatus.
-
Acclimation: Mice should be acclimated to the apparatus for several days before the first trial. This involves placing them on the stationary rod and then at a slow rotation speed for a short period.
-
Protocol:
-
Place the mouse on the rotating rod at a low starting speed.
-
Gradually accelerate the rotation speed over a set period (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse.
-
Perform multiple trials (e.g., 3 trials) with a rest period in between.
-
Testing should be performed at regular intervals (e.g., weekly) to monitor the progression of motor deficits.
-
b) Grip Strength Test:
-
Apparatus: A grip strength meter with a wire grid.
-
Protocol:
-
Hold the mouse by its tail and allow it to grasp the wire grid with its forelimbs.
-
Gently pull the mouse horizontally away from the grid until it releases its grip.
-
The apparatus will record the peak force exerted by the mouse.
-
Perform multiple trials (e.g., 3-5 trials) and record the average or maximum grip strength.
-
Testing should be performed at regular intervals to assess muscle strength decline.
-
Survival Analysis
-
Endpoint Definition: The endpoint of the study is typically defined as the inability of the mouse to right itself within 30 seconds of being placed on its side, or the loss of 20% of its initial body weight. This is considered the humane endpoint.
-
Monitoring: Mice should be monitored daily, especially after the onset of symptoms.
-
Data Analysis: Survival data should be analyzed using Kaplan-Meier survival curves, and statistical significance between the treated and control groups can be determined using the log-rank test.
Histological Analysis
-
Tissue Collection: At the study endpoint, mice should be euthanized, and spinal cord and brain tissues should be collected.
-
Staining: Tissues can be stained with Nissl stain to visualize motor neurons and assess neuronal loss in the spinal cord. Immunohistochemistry can be used to detect markers of gliosis (e.g., GFAP for astrocytes, Iba1 for microglia) and protein aggregation.
-
Quantification: The number of surviving motor neurons in the lumbar spinal cord can be quantified to assess the neuroprotective effect of this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in the SOD1-G93A mouse model of ALS.
References
- 1. neurology.org [neurology.org]
- 2. A comprehensive review of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound alleviates chronic spontaneous pain and acute hypoxia-related pain in a mouse model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Gabapentin's Anxiolytic Activity in Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gabapentin, a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), is an anticonvulsant medication that has demonstrated anxiolytic properties in both clinical and preclinical studies.[1][2] Although not a direct GABA agonist, its mechanism of action is primarily attributed to its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels.[3][4][5] This interaction reduces the release of excitatory neurotransmitters, such as glutamate, thereby producing anxiolytic and other therapeutic effects.[3][5] Preclinical assessment of this compound's anxiolytic activity relies on a battery of behavioral assays that model anxiety-like states in rodents. This document provides detailed methodologies for key experiments and summarizes quantitative data to guide researchers in this field.
Experimental Protocols
Elevated Plus-Maze (EPM) Test
The Elevated Plus-Maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[6][7] Anxiolytic compounds, like this compound, are expected to increase the proportion of time spent and entries into the open arms.
Protocol:
-
Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide for rats) arranged in a plus shape and elevated from the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls (e.g., 40 cm), while the other two are open. The apparatus should be placed in a dimly lit room.[7]
-
Animals: Use adult male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).[2][8] House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Acclimatize animals to the testing room for at least 1 hour before the experiment.[8]
-
Drug Administration: Administer this compound (e.g., 5, 10, 20, 40 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection 30-60 minutes before the test.[2][9] A positive control, such as diazepam (e.g., 5 mg/kg, i.p.), can also be included.[2]
-
Procedure:
-
Data Analysis: Score the video recordings for the following parameters:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
Total number of arm entries (as a measure of locomotor activity).
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms.
-
Experimental Workflow:
Caption: Workflow for the Elevated Plus-Maze Test.
Open Field Test (OFT)
The Open Field Test (OFT) assesses general locomotor activity and anxiety-like behavior in a novel environment.[10][11] Rodents naturally tend to stay close to the walls (thigmotaxis), and anxiolytic drugs can increase exploration in the more anxiogenic central area of the open field.[11]
Protocol:
-
Apparatus: A square arena (e.g., 42 x 42 x 42 cm for mice) with a floor divided into a central zone and a peripheral zone.[10][12] The arena should be in a sound-attenuated room with consistent lighting.
-
Animals: Similar to the EPM test.
-
Drug Administration: Administer this compound (e.g., 10, 30, 100 mg/kg, i.p.) or vehicle 30-60 minutes prior to the test.
-
Procedure:
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore freely for a specified period (e.g., 5-10 minutes).[12]
-
Record the session with an overhead video camera.
-
Clean the apparatus thoroughly between trials.
-
-
Data Analysis: Use automated tracking software or manual scoring to measure:
Light-Dark Box Test
This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas.[14][15] Anxiolytic compounds increase the time spent in the light compartment.[16]
Protocol:
-
Apparatus: A box divided into a small, dark compartment (approximately one-third of the box) and a large, brightly lit compartment (approximately two-thirds of the box).[15][17] An opening connects the two compartments.
-
Animals: Similar to the EPM and OFT.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30-60 minutes before testing.[18]
-
Procedure:
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for 5-10 minutes.[15]
-
Record the session with a video camera.
-
Clean the box after each animal.
-
-
Data Analysis: Measure the following parameters:
Marble-Burying Test
This test assesses anxiety and obsessive-compulsive-like behavior.[19] Anxious rodents tend to bury harmless objects (marbles) in their bedding. Anxiolytic drugs are expected to reduce the number of marbles buried.[20][21]
Protocol:
-
Apparatus: A standard mouse cage filled with 5-6 cm of bedding material.[22] Twenty-five glass marbles are evenly spaced on the surface of the bedding.
-
Animals: Typically performed with mice.
-
Drug Administration: Administer this compound or vehicle 30 minutes before the test.
-
Procedure:
-
Place a single mouse in the cage with the marbles.
-
Allow the mouse to explore and interact with the marbles for 30 minutes.[22]
-
After the session, carefully remove the mouse.
-
-
Data Analysis: Count the number of marbles that are at least two-thirds buried in the bedding.[22]
Quantitative Data Summary
| Behavioral Test | Species | This compound Doses (mg/kg, i.p.) | Key Anxiolytic-like Effects Observed |
| Elevated Plus-Maze | Rat | 5, 10, 20, 40 | Increased time spent in the open arms.[2][9] |
| Rat | 10, 30 | Increased number of open arm entries and time spent in open arms.[9] | |
| Open Field Test | Mouse | 10, 30 | Increased number of crossings and rearing; decreased time in the central square. |
| Pig | Not specified | Increased time spent in the central area of the open field.[13] | |
| Light-Dark Box Test | Mouse | 10 | Anxiolytic-like action observed.[18] |
| Marble-Burying Test | Mouse | Not specified in detail | This compound has been shown to reverse pain-depressed marble burying.[20] |
Signaling Pathway of this compound's Anxiolytic Action
This compound's primary mechanism of anxiolytic action involves its interaction with the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[3][5] This binding reduces the trafficking of these channels to the presynaptic terminal, leading to a decrease in calcium influx upon neuronal depolarization. The reduced intracellular calcium concentration subsequently diminishes the release of excitatory neurotransmitters, most notably glutamate, into the synaptic cleft.[3][23] This dampening of excitatory neurotransmission in brain regions associated with anxiety, such as the amygdala, is thought to underlie its anxiolytic effects.[24] While structurally similar to GABA, this compound does not directly act on GABA receptors but may increase GABA synthesis.[25][26]
Caption: Proposed signaling pathway for this compound's anxiolytic effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of single and combined this compound use in elevated plus maze and forced swimming tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Anticonvulsants as anxiolytics, part 2: Pregabalin and this compound as alpha(2)delta ligands at voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Effects of single and combined this compound use in elevated plus maze and forced swimming tests | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 10. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 12. researchgate.net [researchgate.net]
- 13. Open field and a behavior score in PNT model for neuropathic pain in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. conductscience.com [conductscience.com]
- 16. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. The antiepileptic agent this compound (Neurontin) possesses anxiolytic-like and antinociceptive actions that are reversed by D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cpn.or.kr [cpn.or.kr]
- 20. Evaluation of different drug classes on transient sciatic nerve injury-depressed marble burying in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. psychogenics.com [psychogenics.com]
- 23. What is the mechanism of this compound? [synapse.patsnap.com]
- 24. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Effect of this compound on GABA Concentration and Emotional Processing [ctv.veeva.com]
Application Notes: Gabapentin Administration for In Vivo Animal Studies
Introduction
Gabapentin, a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), is widely utilized in preclinical research to investigate its anticonvulsant, analgesic, and anxiolytic properties.[1] While its mechanism of action is not fully elucidated, it is known to bind to the α2δ-1 subunit of voltage-gated calcium channels, which results in the modulation of excitatory neurotransmitter release.[2][3][4] Its efficacy and pharmacokinetic profile can vary significantly depending on the animal species, administration route, and formulation. These notes provide detailed protocols and compiled data to guide researchers in the effective administration of this compound in in vivo animal studies.
Key Considerations for In Vivo Studies
-
Saturable Absorption: this compound is absorbed from the intestine via an active transport process mediated by an amino acid transporter.[5] This can lead to dose-dependent, non-linear pharmacokinetics, with diminished bioavailability at higher oral doses.[5][6]
-
Species-Specific Metabolism: Metabolism of this compound varies across species. For instance, it is minimally metabolized in mice, rats, and monkeys (<5%), but in dogs, a notable portion is metabolized to N-methylthis compound.[6]
-
Formulation: For oral administration, this compound can be compounded into a liquid suspension or reformulated from capsules.[4][7] For parenteral routes, it is typically dissolved in sterile saline.[3] When using commercial liquid formulations intended for humans, it is critical to ensure they do not contain xylitol, which is toxic to dogs.[8]
-
Route of Administration: The choice of administration route (e.g., oral, intravenous, subcutaneous, intraperitoneal) will significantly impact the pharmacokinetic profile, including bioavailability and time to peak concentration (Tmax).[6][9]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound across various species and administration routes. This data is essential for designing dosing regimens and interpreting experimental outcomes.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species | Route | Dose (mg/kg) | Oral Bioavailability (%) | Tmax (hours) | Elimination Half-Life (hours) | Reference |
| Mouse | Oral | 50 | ~79 | ~2 | - | [6] |
| Rat | Oral | 50 | ~79 | ~2 | - | [6] |
| Rat | IV | 4-500 | - | - | 1.7 | [6] |
| Prairie Dog | Oral | 30 | Low (Saturable) | - | 7.4 (± 6.0) | [9] |
| Prairie Dog | Oral | 80 | Low (Saturable) | - | 5.0 (± 0.8) | [9] |
| Prairie Dog | SC | 30 | - | - | - | [9] |
| Prairie Dog | SC | 80 | - | - | - | [9] |
Table 2: Pharmacokinetic Parameters of this compound in Other Species
| Species | Route | Dose (mg/kg) | Oral Bioavailability (%) | Tmax (hours) | Elimination Half-Life (hours) | Reference |
| Dog | Oral | 50 | ~80 | ~2 | - | [6] |
| Dog | IV | - | - | - | 2.9 | [6] |
| Cat | Oral | 10 | 88.7 (± 11.1) | 1.7 (± 0.4) | 3.0 (± 0.4) | [10] |
| Cat | IV | 4 | - | - | 2.8 (± 0.3) | [10] |
| Monkey | Oral | 25 | ~40 | ~2 | - | [6] |
| Monkey | IV | - | - | - | 3.0 | [6] |
Table 3: Common Dosage Ranges for In Vivo Studies
| Species | Indication | Route | Dose Range (mg/kg) | Reference |
| Rat, Mouse | Anticonvulsant | Oral | 9 - 200 | [11] |
| Rat | Neuropathic Pain | IP | 30 - 300 | [12] |
| Rat | Neuropathic Pain | SC | 10 - 90 | [12] |
| Dog | Chronic Pain | Oral | 10 - 20 (q8h) | [13] |
| Dog | Anxiety | Oral | 20 - 50 | [2][14] |
| Cat | Sedation/Anxiety | Oral | 50-100 mg/cat | [2] |
Experimental Protocols
Below are detailed methodologies for the preparation and administration of this compound for in vivo research.
Protocol 1: Preparation of this compound Solutions
A. Oral Suspension (Compounded)
-
Objective: To prepare a homogenous this compound suspension for oral administration.
-
Materials: this compound powder (USP grade), sterile water or saline, a suitable suspending vehicle (e.g., 0.5% methylcellulose), mortar and pestle, graduated cylinders, magnetic stirrer, and storage bottles.
-
Procedure:
-
Calculate the required amount of this compound powder based on the desired concentration and final volume.
-
Levigate the this compound powder in the mortar with a small amount of the suspending vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while triturating until a uniform suspension is achieved.
-
Transfer the suspension to a graduated cylinder and add the vehicle to the final volume.
-
Mix thoroughly using a magnetic stirrer for at least 15 minutes.
-
Store in a labeled, light-resistant bottle at the recommended temperature. Shake well before each use.
-
B. Injectable Solution (for IV, IP, SC routes)
-
Objective: To prepare a sterile this compound solution for parenteral administration.
-
Materials: this compound powder, sterile 0.9% saline, sterile vials, 0.22 µm syringe filter.
-
Procedure:
-
Calculate the required amount of this compound to achieve the target concentration (e.g., 10 mg/mL).
-
In a sterile environment (e.g., a laminar flow hood), dissolve the this compound powder in the sterile saline.[3]
-
Gently warm or vortex if necessary to ensure complete dissolution.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter and expel the solution into a sterile vial.[4] This step ensures the sterility of the final product.
-
Store appropriately and use within the validated stability period.
-
Protocol 2: Administration Techniques
A. Oral Gavage (Rodents)
-
Objective: To accurately deliver a liquid formulation of this compound directly into the stomach.
-
Procedure:
-
Gently restrain the animal (e.g., rat, mouse) ensuring its body is held straight to align the esophagus and stomach.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Attach the filled syringe to a ball-tipped gavage needle.
-
Insert the needle into the mouth, passing it gently along the roof of the mouth and down the esophagus. Do not force the needle.
-
Once the needle is in place, dispense the solution slowly and steadily.
-
Remove the needle smoothly and return the animal to its cage. Monitor for any signs of distress.
-
B. Intraperitoneal (IP) Injection (Rodents)
-
Objective: To administer this compound into the peritoneal cavity.
-
Procedure:
-
Firmly restrain the animal, tilting it slightly head-down to pool the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a 23-25 gauge needle at a 30-45 degree angle.
-
Aspirate slightly to ensure no blood or urine is drawn back, confirming correct placement.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
C. Subcutaneous (SC) Injection
-
Objective: To administer this compound into the space beneath the skin.
-
Procedure:
-
Grasp a loose fold of skin, typically between the shoulder blades (interscapular region).[9]
-
Create a "tent" with the skin.
-
Insert a 23-25 gauge needle into the base of the tent, parallel to the body.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the solution. A small bleb will form under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
D. Intravenous (IV) Injection (Rodents)
-
Objective: To deliver this compound directly into the systemic circulation, typically via the tail vein.
-
Procedure:
-
Place the animal in a suitable restrainer to expose the tail.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Swab the tail with an alcohol wipe.
-
Using a 27-30 gauge needle, enter one of the lateral tail veins at a shallow angle.
-
Successful entry is often confirmed by a flash of blood in the needle hub.
-
Inject the solution slowly as a bolus.[4] If swelling occurs, the needle is not in the vein; withdraw and try again at a more proximal site.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow and the proposed mechanism of action for this compound.
Caption: Experimental workflow for in vivo this compound studies.
Caption: Proposed mechanism of action of this compound.
References
- 1. This compound: Clinical Use and Pharmacokinetics in Dogs, Cats, and Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ndsr.co.uk [ndsr.co.uk]
- 3. Effect of this compound and Pregabalin in Rat Model of Taxol Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Disposition of this compound (neurontin) in mice, rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Compounded this compound for Felines: Associated Metabolic Processes and " by Johnny Altwal [digitalcommons.chapman.edu]
- 8. vcahospitals.com [vcahospitals.com]
- 9. Pharmacokinetic Profiles of this compound after Oral and Subcutaneous Administration in Black-tailed Prairie Dogs (Cynomys ludovicianus) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Retrospective Study of 240 Dogs Receiving this compound for Chronic Pain Relief [jscimedcentral.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Gabapentin's Saturable Absorption in Experimental Designs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with gabapentin's saturable absorption in their experimental designs.
Frequently Asked Questions (FAQs)
Q1: Why do I observe a less than proportional increase in this compound plasma concentration with increasing doses in my animal studies?
A1: This is a classic manifestation of this compound's saturable absorption. This compound is absorbed in the small intestine via the L-amino acid transport system (System L), which has a limited capacity.[1][2] At higher doses, this transport system becomes saturated, leading to a decrease in the percentage of the drug that is absorbed.[3][4] This results in a non-linear pharmacokinetic profile where doubling the dose does not double the plasma concentration.[5]
Q2: What is the primary transporter responsible for this compound's absorption?
A2: The primary transporter is the Large neutral Amino Acid Transporter 1 (LAT1), a member of the System L family.[6] This transporter is responsible for carrying large neutral amino acids, and this compound, being an amino acid analog, utilizes this pathway for absorption.
Q3: How does food intake affect the bioavailability of this compound in experimental settings?
A3: Co-administration of this compound with food, particularly a high-protein meal, can influence its absorption. Studies have shown that a high-protein meal can increase the Cmax (maximum plasma concentration) and AUC (area under the curve) of this compound.[7] This is thought to be due to the "trans-stimulation" of the System L transporter by the amino acids from the meal, which may acutely upregulate the transporter's activity.[7] However, results can be variable, and some studies have reported no significant effect of high-protein meals on this compound's oral disposition.
Q4: What is a prodrug approach to overcome this compound's saturable absorption?
A4: A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This compound enacarbil is a prodrug of this compound designed to bypass the saturable LAT1 transporter.[8][9][10] It is absorbed via different, higher-capacity transporters, such as the monocarboxylate transporter 1 (MCT-1) and the sodium-dependent multivitamin transporter (SMVT).[1][11] Once absorbed, it is rapidly converted to this compound by esterases.[9] This approach leads to more consistent and dose-proportional absorption.[8][12]
Q5: Are there alternative formulation strategies to improve this compound's absorption?
A5: Yes, gastro-retentive drug delivery systems (GRDDS) are a promising strategy.[8][13][14][15][16] These formulations are designed to remain in the stomach for an extended period, slowly releasing this compound to its primary absorption site in the upper small intestine. This gradual release prevents the saturation of the LAT1 transporters, leading to improved bioavailability, especially at higher doses.[8][14]
Troubleshooting Guides
Problem 1: High variability in this compound plasma concentrations between experimental subjects.
-
Possible Cause: Inter-individual differences in the expression and activity of the LAT1 transporter can lead to significant variability in this compound absorption.[11]
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing, or are fed a standardized diet, as food can impact absorption.
-
Consider a Prodrug: Switching to a prodrug like this compound enacarbil can reduce variability as it utilizes different, more ubiquitously expressed transporters.[17][18]
-
Increase Sample Size: A larger number of animals per group can help to statistically account for inter-individual variability.
-
Monitor Transporter Expression: In terminal studies, it may be possible to quantify the expression of LAT1 in the small intestine to correlate with plasma drug levels.
-
Problem 2: Lower than expected oral bioavailability of a novel this compound formulation in a rat model.
-
Possible Cause: The formulation may not be releasing the drug at the optimal site for absorption in the upper small intestine, or the release rate may be too rapid, leading to transporter saturation.
-
Troubleshooting Steps:
-
Evaluate In Vitro Dissolution: Conduct dissolution studies under different pH conditions to simulate the gastrointestinal tract and ensure the formulation releases this compound as expected.
-
Assess Intestinal Permeability: Use an in vitro model like the Caco-2 permeability assay to determine the formulation's ability to facilitate this compound transport across an intestinal epithelial cell monolayer.
-
Modify the Formulation: Consider incorporating gastro-retentive properties into your formulation to prolong its residence time in the stomach and allow for a more gradual release of the drug.[13][14]
-
Co-administer with a LAT1 Substrate: In an experimental setting, co-administration with a high concentration of a natural LAT1 substrate like L-leucine could be used to confirm the involvement of this transporter and diagnose a saturation issue.
-
Data Presentation
Table 1: Dose-Dependent Oral Bioavailability of this compound
| Dose (mg/day) | Approximate Oral Bioavailability (%) |
| 900 | 60 |
| 1200 | 47 |
| 2400 | 34 |
| 3600 | 33 |
| 4800 | 27 |
Data compiled from multiple sources.[3][4][9]
Table 2: Pharmacokinetic Parameters of this compound vs. This compound Enacarbil
| Parameter | This compound (600 mg) | This compound Enacarbil (equivalent to 600 mg this compound) |
| Oral Bioavailability | ~30-60% (dose-dependent) | ~68-83% (dose-proportional) |
| Time to Peak (Tmax) | ~3 hours | ~5-8 hours (extended release) |
| Absorption Transporter | LAT1 (System L) | MCT-1, SMVT |
Data compiled from multiple sources.[5][9][17][18]
Table 3: Effect of a High-Protein Meal on this compound (600 mg) Pharmacokinetics
| Pharmacokinetic Parameter | Fasting State | After High-Protein Meal | % Change |
| Cmax (µg/mL) | 3.87 ± 1.15 | 5.28 ± 0.97 | +36% |
| AUC (µg·h/mL) | 37.43 ± 9.78 | 47.28 ± 14.65 | +26% |
| Tmax (hours) | 3.9 ± 1.8 | 2.8 ± 0.35 | -28% |
Data from a study in healthy volunteers.[7][19]
Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of a this compound formulation.
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Maintain the cells in an appropriate culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. TEER values should be above a predetermined threshold (e.g., 250 Ω·cm²) to ensure the integrity of the tight junctions.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test formulation of this compound (at a known concentration) to the apical (A) side of the monolayer and fresh HBSS to the basolateral (B) side to assess A-to-B permeability (absorptive direction).
-
To assess B-to-A permeability (efflux direction), add the test formulation to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment.
-
Analyze the concentration of this compound in the samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
Calculate the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic design for evaluating the oral bioavailability of a this compound formulation in rats.
-
Animal Husbandry:
-
Use adult male Sprague-Dawley or Wistar rats, weighing between 200-250g.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
-
Drug Administration:
-
Divide the animals into groups (n=6 per group).
-
Administer the this compound formulation orally via gavage at the desired dose.
-
For determination of absolute bioavailability, a separate group will receive an intravenous (IV) injection of this compound at a known dose via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Collect the blood in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t1/2)
-
-
Calculate the absolute oral bioavailability (F) using the following formula: F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
-
Visualizations
Caption: Saturable absorption pathway of this compound via the LAT1 transporter.
Caption: Prodrug strategy to bypass saturable absorption of this compound.
Caption: Experimental workflow for developing improved this compound formulations.
References
- 1. This compound Absorption: Effect of Mixing with Foods of Varying Macronutrient Composition | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. Effect of a high-protein meal on this compound pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Development of a Population Pharmacokinetic this compound Model Leveraging Therapeutic Drug Monitoring Concentrations [mdpi.com]
- 11. Pharmacokinetics and metabolism of this compound in rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gastroretentive raft liquid delivery system as a new approach to release extension for carrier-mediated drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Once-daily gastroretentive this compound for the management of postherpetic neuralgia: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Interindividual Variability in the Bioavailability of this compound Enacarbil Extended Release in Healthy Adults: An Analysis of Data From 6 Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Oral this compound disposition in patients with epilepsy after a high-protein meal - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gabapentin Side Effects in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing common side effects of Gabapentin in animal models.
Troubleshooting Guides
This section offers step-by-step guidance for addressing specific side effects observed during this compound administration in research animals.
Issue: Sedation and Ataxia
Sedation and ataxia (impaired coordination) are the most frequently observed side effects of this compound in a dose-dependent manner across various animal models, including rodents, canines, and felines.[1][2][3][4][5][6][7][8] These effects can interfere with behavioral assessments and the overall well-being of the animal.
Troubleshooting Steps:
-
Confirm Onset and Duration: Note the time of onset and duration of sedation and ataxia relative to this compound administration. These side effects typically appear within 1-2 hours of dosing and can last for several hours.[9]
-
Dose Titration: The most effective method for managing sedation and ataxia is to start with a lower dose and gradually increase it.[10][11][12][13] This allows the animal's system to acclimate to the medication.
-
Rodents (Mice and Rats): Initiate dosing at the lower end of the therapeutic range (e.g., 10-30 mg/kg) and increase the dose every 2-3 days based on the animal's response and the experimental requirements. For example, a study in mice suggested that a dose of 50 mg/kg intraperitoneally (i.p.) provides a significant analgesic response without causing overt sedation.[14]
-
Canines: For chronic pain, an initial dose of 5 to 15 mg/kg every 12 hours is recommended, with gradual increases as needed.[5][10] For anxiety, a starting dose of 5 to 30 mg/kg up to three times a day is suggested, with dose adjustments made every 7 days.[5][10]
-
Felines: A common starting dose for anxiety is 20 mg/kg administered 2-3 hours before a stressful event.[6] For chronic pain, lower initial doses are recommended with gradual titration.
-
-
Adjust Dosing Schedule: If sedation is problematic during periods of behavioral testing, consider administering this compound at a different time of day, such as in the evening, if the experimental design allows.
-
Monitor Animal Well-being: Ensure easy access to food and water, as ataxia may make it difficult for the animal to move around. Provide a safe and comfortable environment to prevent injury from falls or stumbling.
-
Consider Co-administration with Other Drugs: Be aware that co-administration of this compound with other central nervous system depressants, such as opioids or sedatives, can potentiate sedative effects.[9]
Issue: Gastrointestinal Upset (Vomiting, Diarrhea)
While less common than sedation and ataxia, some animals may experience gastrointestinal issues.
Troubleshooting Steps:
-
Administer with Food: Giving this compound with a small amount of palatable food can help to minimize gastrointestinal irritation.[11]
-
Divide the Dose: If the protocol allows, splitting the total daily dose into smaller, more frequent administrations can reduce the likelihood of stomach upset.
-
Monitor Hydration: If vomiting or diarrhea occurs, monitor the animal for signs of dehydration and provide supportive care as needed. Consult with a veterinarian if symptoms are severe or persistent.
Issue: Withdrawal Symptoms
Abrupt discontinuation of this compound, especially after long-term administration at higher doses, can lead to withdrawal symptoms such as anxiety, agitation, and in severe cases, seizures.[11][12][13][15]
Troubleshooting Steps:
-
Gradual Dose Reduction (Tapering): Never stop this compound abruptly. A gradual reduction in the dose over a period of at least one to two weeks is crucial to prevent withdrawal.[11][13][15]
-
General Tapering Protocol: A common approach is to reduce the dose by 25-50% every 4-7 days. The exact tapering schedule should be tailored to the individual animal, the duration of treatment, and the dosage used.
-
-
Monitor for Withdrawal Signs: Closely observe the animal for any behavioral changes, including increased anxiety, restlessness, or signs of discomfort.[15]
-
Reinstate and Taper More Slowly: If significant withdrawal symptoms occur, the previous dose may need to be reinstated and the tapering schedule adjusted to a more gradual reduction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound in animal models?
A1: The most common side effects are sedation/drowsiness and ataxia (impaired coordination).[1][2][3][4][5][6][7][8] These effects are typically dose-dependent and often resolve as the animal develops tolerance to the medication.
Q2: How can I minimize sedation and ataxia during my experiment?
A2: The best approach is to start with a low dose of this compound and gradually increase it over several days (dose titration).[10][11][12][13] This allows you to find the optimal dose that provides the desired therapeutic effect with minimal side effects.
Q3: Is it safe to stop this compound administration suddenly?
A3: No. Abrupt cessation of this compound, particularly after prolonged use, can lead to withdrawal symptoms, including anxiety and seizures.[11][12][13][15] A gradual dose reduction (tapering) over at least one to two weeks is essential.[11][13][15]
Q4: Can this compound be given with food?
A4: Yes, administering this compound with food can help to reduce the incidence of gastrointestinal side effects such as vomiting.[11]
Q5: Are there any known drug interactions with this compound?
A5: Yes, co-administration with other central nervous system depressants, such as opioids and sedatives, can increase the sedative effects of this compound.[9] Antacids can also decrease the absorption of this compound.[9]
Data Presentation
The following tables summarize the incidence of common side effects of this compound at different dosages in canine and feline models.
Table 1: Incidence of Sedation as a Side Effect of this compound in Dogs
| Dosage Range (mg/kg) | Incidence of Sedation | Reference |
| ≤30 mg/kg | 25% | [1] |
| >30 mg/kg | 58% | [1] |
| 10-40 mg/kg (up to TID) | Commonly reported | [13] |
| 30-60 mg/kg (single dose) | Expected sedative effect | [13] |
Table 2: Common Side Effects of this compound in Cats and Their Management
| Side Effect | Reported Incidence/Dosage | Management/Notes | Reference |
| Sedation/Drowsiness | Most frequent, typically temporary | Start with a low dose and titrate up. Effects usually diminish with tolerance. | [3][12][16] |
| Ataxia (incoordination) | Common, especially at higher doses | Reduce dose; ensure a safe environment to prevent injury. Effects are generally transient. | [4][7][8] |
| Vomiting/Diarrhea | Occasional | Administer with food. | [16] |
| Hypersalivation | Reported in some studies | Generally mild and transient. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experimental procedures related to managing this compound side effects.
Protocol 1: Dose Titration to Minimize Sedation and Ataxia in Mice
Objective: To establish a therapeutic dose of this compound while minimizing the side effects of sedation and ataxia.
Materials:
-
This compound solution
-
Appropriate vehicle (e.g., sterile saline)
-
Syringes and needles for administration (oral gavage or intraperitoneal injection)
-
Behavioral observation cages
-
Scoring system for sedation and ataxia (see below)
Procedure:
-
Acclimation: Acclimate mice to the experimental environment and handling for at least 3 days prior to the start of the study.
-
Baseline Assessment: On the day of the experiment, perform a baseline assessment of locomotor activity and coordination for each mouse before administering this compound.
-
Initial Dosing: Begin with a low dose of this compound (e.g., 10 mg/kg, i.p.).
-
Observation and Scoring: At 30, 60, and 120 minutes post-administration, observe each mouse and score for sedation and ataxia using a standardized scale.
-
Sedation Score:
-
0: Alert and active
-
1: Mildly sedated, slightly reduced activity
-
2: Moderately sedated, significantly reduced activity, but responsive to stimuli
-
3: Heavily sedated, largely immobile, minimal response to stimuli
-
-
Ataxia Score:
-
0: Normal gait and coordination
-
1: Mild ataxia, slight wobble or unsteady gait
-
2: Moderate ataxia, obvious reeling and difficulty with coordinated movements
-
3: Severe ataxia, inability to maintain upright posture
-
-
-
Dose Escalation: If sedation and ataxia scores are minimal (e.g., ≤ 1) at the initial dose, increase the dose in subsequent experimental sessions (e.g., to 30 mg/kg, then 50 mg/kg). Allow for a washout period of at least 48 hours between different doses.
-
Data Analysis: Analyze the dose-response relationship for both the desired therapeutic effect and the side effects to determine the optimal therapeutic window.
Protocol 2: Management of this compound Withdrawal in Rats
Objective: To safely discontinue this compound treatment in rats after a period of chronic administration, minimizing withdrawal symptoms.
Materials:
-
This compound solution at various concentrations
-
Behavioral observation cages
-
Anxiety assessment paradigms (e.g., elevated plus maze, open field test)
Procedure:
-
Chronic Administration: Administer the maintenance dose of this compound to the rats for the duration of the study (e.g., 14-21 days).
-
Initiation of Tapering: Instead of abrupt cessation, begin a gradual dose reduction.
-
Tapering Schedule:
-
Week 1: Reduce the daily dose by 25-50%.
-
Week 2: Further reduce the dose by another 25-50% of the original maintenance dose.
-
Week 3 (if necessary): Continue to reduce the dose until complete discontinuation.
-
-
Behavioral Monitoring: Throughout the tapering period, monitor the rats daily for signs of withdrawal, such as increased anxiety (assessed via behavioral tests), irritability, or changes in grooming and social interaction.
-
Symptom Management: If significant withdrawal symptoms are observed, consider slowing the tapering schedule (e.g., smaller dose reductions or longer intervals between reductions).
-
Post-Withdrawal Assessment: Continue to monitor the animals for at least one week after the final dose to ensure no delayed withdrawal effects occur.
Visualizations
This compound Signaling Pathway
The primary mechanism of action of this compound involves its binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction leads to a reduction in the release of excitatory neurotransmitters.[10][17][18]
Experimental Workflow for Assessing this compound Side Effects
This diagram outlines a typical workflow for evaluating the side effects of this compound in a preclinical animal study.
References
- 1. mdpi.com [mdpi.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound: Clinical Use and Pharmacokinetics in Dogs, Cats, and Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dialavet.com [dialavet.com]
- 5. youtube.com [youtube.com]
- 6. andersonmoores.com [andersonmoores.com]
- 7. researchgate.net [researchgate.net]
- 8. Does preappointment this compound affect neurological examination findings? A prospective, randomized and blinded study in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 10. drugs.com [drugs.com]
- 11. total.vet [total.vet]
- 12. pethealthpros.com [pethealthpros.com]
- 13. dvm360.com [dvm360.com]
- 14. Multiple sites and actions of this compound-induced relief of ongoing experimental neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dialavet.com [dialavet.com]
- 16. Alpha 2-delta subunit: Significance and symbolism [wisdomlib.org]
- 17. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Challenges of Gabapentin's Low Bioavailability in Pharmacokinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the complexities associated with the low and variable bioavailability of gabapentin in pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low and dose-dependent oral bioavailability?
This compound's oral bioavailability is limited due to its absorption mechanism. It is absorbed from the intestines primarily through an active transport process mediated by the L-amino acid transporter 1 (LAT1), also known as Solute Carrier Family 7 Member 5 (SLC7A5).[1][2][3][4][5] This transporter system is saturable, meaning that as the dose of this compound increases, the transporter's capacity to absorb the drug becomes overwhelmed.[2][6][7] This saturation leads to a decrease in the fraction of the drug absorbed, resulting in lower bioavailability at higher doses.[1][2] For instance, the bioavailability of this compound can decrease from approximately 60% at a dose of 900 mg/day to as low as 27% at 4800 mg/day.[5]
Q2: What is the impact of food on the bioavailability of this compound?
The co-administration of food can influence the absorption of this compound, although the effects can vary depending on the formulation and the meal composition. For standard immediate-release formulations, taking this compound with food, particularly a high-protein meal, has been shown to increase its absorption.[8][9][10] This is potentially due to the stimulation of the LAT1 transporter by dietary amino acids.[11] For the prodrug this compound enacarbil, administration with food, regardless of fat content, significantly enhances this compound exposure compared to fasted conditions.[12][13]
Q3: What are the main strategies to improve the bioavailability of this compound?
Several strategies have been developed to overcome the challenge of this compound's low bioavailability:
-
Prodrug Approach: this compound enacarbil is a prodrug of this compound designed for enhanced absorption.[14][15][16] It is absorbed via high-capacity nutrient transporters (MCT-1 and SMVT) that are not as easily saturated as LAT1.[14][17] After absorption, it is rapidly converted to this compound, resulting in higher and more consistent bioavailability.[15][16]
-
Gastroretentive Drug Delivery Systems (GRDDS): These formulations are designed to remain in the stomach for an extended period, allowing for a gradual release of this compound in the upper small intestine where its absorption is maximal.[11][18][19] This slow release helps to avoid saturation of the LAT1 transporter, leading to improved bioavailability, especially at higher doses.[18]
-
Dosing Regimen Modification: Administering smaller, more frequent doses (e.g., three or four times a day) instead of a single large dose can help to circumvent the saturation of the LAT1 transporter and improve overall drug absorption.[2][20]
Troubleshooting Guide
Problem: High inter-subject variability in pharmacokinetic parameters (AUC, Cmax).
-
Possible Cause: Saturation of the LAT1 transporter at the administered dose, which can be inconsistent across individuals.[14]
-
Troubleshooting Steps:
-
Review Dosing Strategy: If high doses are being administered, consider a protocol with lower, more frequent dosing to minimize transporter saturation.[20]
-
Consider a Prodrug: Utilizing a prodrug like this compound enacarbil can provide more consistent and predictable absorption, reducing inter-individual variability.[14][21]
-
Standardize Food Intake: Ensure that the study protocol specifies standardized meal conditions (e.g., fasted or fed with a specific meal type) as food can significantly impact absorption.[12][13]
-
Genotyping: While not routine, consider investigating potential genetic polymorphisms in the LAT1 transporter (SLC7A5 gene) that might contribute to variability in absorption.
-
Problem: Lower than expected plasma concentrations of this compound.
-
Possible Cause: Poor absorption due to transporter saturation or rapid gastrointestinal transit.
-
Troubleshooting Steps:
-
Formulation Assessment: Evaluate the dissolution profile of the formulation being used. For immediate-release formulations, consider switching to a gastroretentive formulation to prolong drug release and absorption window.[18]
-
Food Effect Study: Conduct a pilot study to assess the impact of a high-protein or high-fat meal on this compound absorption in your experimental model.[8][12]
-
Prodrug Evaluation: If feasible, compare the pharmacokinetic profile of this compound with its prodrug, this compound enacarbil, which is designed for superior absorption.[15]
-
Problem: Inconsistent results between fasted and fed states.
-
Possible Cause: Significant food effect on this compound absorption.
-
Troubleshooting Steps:
-
Characterize the Food Effect: Design a crossover study to systematically evaluate the effect of different meal types (e.g., high-fat, high-protein, standard) on the pharmacokinetics of your this compound formulation.[9][12]
-
Control for Meal Timing: Strictly control the timing of drug administration relative to meals in all subjects to ensure consistency.
-
Utilize a Formulation with Reduced Food Effect: If consistency is critical, consider using a formulation or prodrug known to have a more predictable food effect.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound under Different Dosing Conditions.
| Formulation/Condition | Dose | Bioavailability (%) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| This compound (Immediate Release) | 900 mg/day | ~60 | 4.72 ± 1.04 | 2-3 | 47.28 ± 14.65 | [1][8] |
| This compound (Immediate Release) | 3600 mg/day | ~33 | - | - | - | [2] |
| This compound (Immediate Release) | 4800 mg/day | ~27 | - | - | - | [5] |
| This compound Enacarbil | 1200 mg | 74.1 ± 14.1 | 6.4 - 7.9 | 5.2 - 8.2 | 70.8 - 109.4 | [14][21] |
| This compound Enacarbil (Fasted) | 1200 mg | 42.0 ± 6.1 | - | - | - | [12][13] |
| This compound Enacarbil (Low-Fat Meal) | 1200 mg | 64.3 ± 13.2 | - | - | - | [12][13] |
| This compound Enacarbil (High-Fat Meal) | 1200 mg | 76.1 ± 14.4 | - | - | - | [12][13] |
Table 2: Comparison of this compound and its Prodrug this compound Enacarbil.
| Parameter | This compound (Immediate Release) | This compound Enacarbil (Extended Release) | Reference |
| Absorption Mechanism | Saturable (LAT1 transporter) | High-capacity nutrient transporters (MCT-1, SMVT) | [5][14][17] |
| Dose Proportionality | Non-linear | Dose-proportional | [15] |
| Inter-subject Variability | High | Low | [14][21] |
| Bioavailability (600 mg dose) | ~49.3% | ~74.5% | [14][15] |
| Effect of Food | Increased absorption with high-protein meals | Increased absorption regardless of fat content | [8][12] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of an Oral this compound Formulation in Healthy Volunteers
-
Study Design: A single-dose, randomized, open-label, two-period crossover study.
-
Subjects: A cohort of healthy adult volunteers (n=24) meeting inclusion/exclusion criteria.
-
Drug Administration:
-
Blood Sampling:
-
Bioanalytical Method:
-
This compound concentrations in plasma samples are determined using a validated LC-MS/MS method.[22][24][25]
-
The method involves protein precipitation with acetonitrile, followed by chromatographic separation on a C8 or C18 column.[22]
-
Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode.[24]
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including Cmax, Tmax, AUC0-t, AUC0-∞, and elimination half-life (t½) are calculated using non-compartmental analysis.[26]
-
Mandatory Visualizations
Caption: this compound absorption pathway via the LAT1 transporter.
Caption: Experimental workflow for a this compound pharmacokinetic study.
Caption: Troubleshooting logic for low this compound bioavailability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. resource.aminer.org [resource.aminer.org]
- 4. Transport of this compound by LAT1 (SLC7A5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound absorption: effect of mixing with foods of varying macronutrient composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors in Variability of Serial this compound Concentrations in Elderly Patients with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effect of food with varying fat content on the clinical pharmacokinetics of this compound after oral administration of this compound enacarbil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Interindividual Variability in the Bioavailability of this compound Enacarbil Extended Release in Healthy Adults: An Analysis of Data From 6 Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetics of XP13512, a novel transported prodrug of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of this compound Enacarbil? [synapse.patsnap.com]
- 17. Clinical pharmacokinetic drug interaction studies of this compound enacarbil, a novel transported prodrug of this compound, with naproxen and cimetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Intestinal Absorption Mechanism of this compound Makes it Approp...: Ingenta Connect [ingentaconnect.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. bluelight.org [bluelight.org]
- 21. Interindividual Variability in the Bioavailability of this compound ...: Ingenta Connect [ingentaconnect.com]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. This compound quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry. Application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. walshmedicalmedia.com [walshmedicalmedia.com]
Troubleshooting Inconsistent Results in Gabapentin Efficacy Studies: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the efficacy of Gabapentin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies observed in this compound efficacy studies.
Frequently Asked Questions (FAQs)
Q1: Why do we observe significant variability in this compound's efficacy across different studies?
A1: The inconsistent efficacy of this compound can be attributed to a combination of factors related to its pharmacokinetic properties, the design of the studies, and the heterogeneity of the patient populations and conditions being studied. Key factors include its saturable absorption, inter-individual differences in metabolism and drug transporters, the specific neuropathic pain condition being treated, and the high placebo response often seen in pain trials.[1][2]
Q2: What is the established mechanism of action for this compound in neuropathic pain?
A2: this compound's primary mechanism of action in treating neuropathic pain is not fully elucidated, but it is known to bind with high affinity to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[3] This binding is thought to reduce the release of excitatory neurotransmitters, such as glutamate and substance P, which play a key role in the sensitization of pain pathways. It is important to note that despite its structural similarity to GABA, this compound does not bind to GABA receptors or influence GABA synthesis or uptake.[4]
Q3: How does this compound's bioavailability impact experimental outcomes?
A3: this compound exhibits dose-dependent, saturable absorption, meaning its bioavailability decreases as the dose increases.[4][5] This is due to the saturation of the L-amino acid transport system in the gastrointestinal tract, which is responsible for its absorption.[6] This non-linear pharmacokinetic profile can lead to inconsistent plasma concentrations and, consequently, variable efficacy if not carefully considered in dosing schedules. For instance, administering a large single dose may be less effective than smaller, more frequent doses.[6]
Q4: What is the typical therapeutic dose range for this compound in neuropathic pain studies?
A4: The effective dose of this compound for neuropathic pain typically ranges from 1800 mg/day to 3600 mg/day, administered in divided doses.[7] Clinical trials have shown that doses below this range may be subtherapeutic.[3] Treatment is often initiated at a low dose (e.g., 300 mg/day) and gradually titrated upwards to the effective dose to improve tolerability.[5][7]
Q5: Are there known drug interactions that can affect this compound's efficacy?
A5: Yes, several drug interactions can influence this compound's effects. Co-administration with opioids like morphine can increase this compound's bioavailability.[4] Conversely, antacids containing aluminum and magnesium can reduce its absorption and should be taken at least two hours apart from this compound.[8] Central nervous system depressants, including benzodiazepines and alcohol, can potentiate the sedative side effects of this compound.[8]
Troubleshooting Guides
Issue 1: Higher than expected placebo response in a clinical trial.
Possible Causes and Solutions:
-
Patient Expectation and Study Environment: The belief that a treatment will be effective can significantly influence pain perception.
-
Recommendation: Implement robust blinding procedures for both patients and investigators. Standardize interactions with participants to minimize suggestion and bias.
-
-
Natural Fluctuation of Chronic Pain: Neuropathic pain can have periods of remission and exacerbation, which may be mistaken for a placebo effect.
-
Recommendation: Include a sufficiently long baseline period to establish a stable pain score before randomization. Use appropriate statistical methods to account for pain variability.
-
-
Study Design Elements: Factors such as the frequency of study visits and the nature of the placebo (e.g., identical in appearance, taste, and smell to the active drug) can impact the placebo response.
-
Recommendation: Optimize the study design to minimize the psychological impact of the clinical trial setting. Ensure the placebo is indistinguishable from this compound.
-
Issue 2: Inconsistent analgesic effects in preclinical animal models.
Possible Causes and Solutions:
-
Choice of Animal Model: The type of neuropathic pain model used (e.g., streptozotocin-induced diabetic neuropathy, chronic constriction injury) can significantly influence the observed efficacy of this compound.[9][10]
-
Recommendation: Select the animal model that most closely mimics the specific human neuropathic pain condition being investigated. Thoroughly characterize the model to ensure consistent development of pain behaviors.
-
-
Route and Timing of Administration: The method and frequency of this compound administration can affect drug exposure and, consequently, its analgesic effect.
-
Recommendation: Standardize the route of administration (e.g., oral gavage, intraperitoneal injection) and ensure consistent timing relative to behavioral testing. Consider the pharmacokinetic profile of this compound in the chosen species.
-
-
Behavioral Assay Sensitivity: The specific behavioral tests used to assess pain (e.g., von Frey filaments for mechanical allodynia, Hargreaves test for thermal hyperalgesia) have different sensitivities and may yield variable results.
-
Recommendation: Use a battery of behavioral tests to assess different pain modalities. Ensure that technicians are properly trained and blinded to the treatment groups to minimize observer bias.
-
Issue 3: Variable patient responses in a human efficacy study.
Possible Causes and Solutions:
-
Pharmacokinetic Variability: As mentioned, this compound's absorption is saturable and can vary between individuals.
-
Recommendation: Implement a dose-titration schedule to individualize the dose to an effective and tolerable level for each participant.[7] Consider therapeutic drug monitoring in a subset of patients to assess for correlation between plasma concentration and efficacy.
-
-
Genetic Factors: Emerging research suggests that genetic variations in drug transporters or target receptors may contribute to inter-individual differences in response to this compound.
-
Recommendation: If feasible, incorporate pharmacogenomic analyses into the study to identify potential genetic markers associated with treatment response.
-
-
Heterogeneity of Neuropathic Pain Etiology: Lumping together different types of neuropathic pain (e.g., diabetic neuropathy, postherpetic neuralgia) can mask the efficacy of this compound in specific subpopulations.[11]
-
Recommendation: Clearly define the inclusion and exclusion criteria to enroll a more homogeneous patient population. Conduct subgroup analyses to explore efficacy in different neuropathic pain etiologies.
-
Data Presentation
Table 1: this compound Bioavailability at Different Daily Doses
| Daily Dose (mg/day) | Approximate Bioavailability (%) |
| 900 | 60 |
| 1200 | 47 |
| 2400 | 34 |
| 3600 | 33 |
| 4800 | 27 |
Data compiled from multiple sources.[4][5]
Table 2: Efficacy of this compound in Neuropathic Pain Conditions (Randomized Controlled Trials)
| Neuropathic Pain Condition | This compound Dose Range (mg/day) | Outcome Measure | Efficacy (vs. Placebo) |
| Postherpetic Neuralgia | 1800 - 3600 | ≥50% pain reduction | 32% (this compound) vs. 17% (Placebo) |
| Painful Diabetic Neuropathy | 1200 - 3600 | ≥50% pain reduction | 38% (this compound) vs. 23% (Placebo) |
| Mixed Neuropathic Pain | up to 2400 | Change in daily pain score | 21% improvement (this compound) vs. 14% improvement (Placebo) |
Data represents findings from various clinical trials and meta-analyses.[1][11]
Experimental Protocols
Key Experiment: Preclinical Assessment of this compound in a Model of Diabetic Neuropathy
Objective: To evaluate the efficacy of this compound in reducing mechanical allodynia in a streptozotocin (STZ)-induced model of diabetic neuropathy in rodents.
Methodology:
-
Induction of Diabetes: Adult male Sprague-Dawley rats are injected with a single intraperitoneal dose of STZ (e.g., 50-65 mg/kg) dissolved in citrate buffer. Control animals receive vehicle only. Blood glucose levels are monitored regularly to confirm the diabetic state (typically >250 mg/dL).
-
Assessment of Mechanical Allodynia:
-
Animals are placed in individual transparent plastic cages on a raised wire mesh floor and allowed to acclimate.
-
A series of calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold (PWT) is determined using the up-down method. A significant decrease in PWT in the STZ group compared to the control group indicates the development of mechanical allodynia.
-
-
This compound Administration: Once stable allodynia is established (typically 2-4 weeks post-STZ), animals are treated with this compound (e.g., 30-100 mg/kg, administered orally or intraperitoneally) or vehicle.
-
Behavioral Testing: Mechanical allodynia is reassessed at various time points after this compound administration (e.g., 30, 60, 120 minutes) to determine the time course of its analgesic effect.
-
Data Analysis: The PWTs are compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests). A significant increase in PWT in the this compound group indicates an anti-allodynic effect.[9][10][12]
Mandatory Visualization
Caption: Proposed mechanism of action of this compound in neuropathic pain.
Caption: Typical workflow for a preclinical this compound efficacy study.
References
- 1. cochranelibrary.com [cochranelibrary.com]
- 2. medcentral.com [medcentral.com]
- 3. mypcnow.org [mypcnow.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Therapeutic considerations of this compound versus pregabalin in treating chronic neuropathic pain | This Changed My Practice (TCMP) by UBC CPD [thischangedmypractice.com]
- 7. This compound dosing for neuropathic pain: evidence from randomized, placebo-controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound in neuropathic pain syndromes: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Gabapentin vs. Pregabalin: A Comparative Analysis in Preclinical Models of Neuropathic Pain
For Immediate Release
This guide provides a detailed comparative analysis of two widely used gabapentinoids, Gabapentin and Pregabalin, focusing on their performance in established preclinical models of neuropathic pain. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed methodologies for common neuropathic pain models, and visualizes the underlying signaling pathways to facilitate a deeper understanding of their mechanisms of action and comparative efficacy.
Executive Summary
This compound and its successor, Pregabalin, are cornerstone therapies for neuropathic pain. While both drugs share a common mechanism of action by binding to the α2δ-1 subunit of voltage-gated calcium channels, they exhibit distinct pharmacokinetic and pharmacodynamic profiles that translate to differences in potency and efficacy in preclinical settings. This analysis reveals that Pregabalin generally demonstrates higher potency, requiring lower doses to achieve similar analgesic effects to this compound across various neuropathic pain models.
Data Presentation: Comparative Efficacy in Neuropathic Pain Models
The following table summarizes the quantitative data on the efficacy of this compound and Pregabalin in attenuating pain-related behaviors in several widely used animal models of neuropathic pain.
| Neuropathic Pain Model | Species | Pain Assessment | This compound Dose/ED50 | Pregabalin Dose/ED50 | Key Findings |
| Chronic Constriction Injury (CCI) | Rat | Mechanical Allodynia (von Frey) | 60 mg/kg (p.o.) significantly attenuated hypersensitivity[1] | 30 mg/kg (p.o.) significantly attenuated hypersensitivity[1] | Both drugs were effective, with no significant difference in maximal effect at the tested doses.[1] |
| Rat | Thermal Hyperalgesia | 100 mg/kg (i.p.) significantly attenuated hyperalgesia[2][3] | - | This compound demonstrated significant analgesic effects.[2][3] | |
| Rat | Cold Allodynia | 100 mg/kg (i.p.) significantly attenuated allodynia[2] | - | This compound was effective against cold allodynia.[2] | |
| Spinal Nerve Ligation (SNL) | Rat | Mechanical Allodynia (von Frey) | ED50: 45 mg/kg (p.o.)[4][5] | ED50: 7.5 mg/kg (p.o.)[6] | Pregabalin was found to be more potent than this compound.[4][5][6] |
| Rat | Mechanical Allodynia (% MPE) | 62.39% at 300 mg/kg (p.o.)[7][8] | 62.51% at 30 mg/kg (p.o.)[7][8] | Similar maximal possible effect (%MPE) was achieved at a 10-fold lower dose of Pregabalin.[7][8] | |
| Rat | Tactile & Cold Allodynia | - | IP administration dose-dependently attenuated tactile and cold allodynia.[9] | Pregabalin showed potent antiallodynic effects.[9] | |
| Chemotherapy-Induced Neuropathy (Paclitaxel) | Rat | Thermal Hyperalgesia & Cold Allodynia | 60 mg/kg (p.o.) showed significant anti-hyperalgesic and anti-allodynic effects[10][11] | 30 mg/kg (p.o.) showed highly significant anti-hyperalgesic and anti-allodynic effects[10][11] | Pregabalin was found to be more effective than this compound in this model.[10][11] |
| Diabetic Neuropathy (Streptozotocin) | Rat | Mechanical & Heat Hypersensitivity | 60 mg/kg attenuated hypersensitivity[1] | 30 mg/kg attenuated hypersensitivity[1] | Both drugs were effective in the diabetic neuropathy model.[1] |
| Inflammatory Pain (Carrageenan) | Rat | Thermal Hyperalgesia | ED50: 19.2 mg/kg (p.o.)[12] | ED50: 6 mg/kg (p.o.)[12] | Pregabalin was approximately 3-fold more potent than this compound.[12] |
ED50 (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population. MPE (Maximum Possible Effect).
Experimental Protocols
Detailed methodologies for the key experimental models cited are provided below to allow for replication and further investigation.
Chronic Constriction Injury (CCI) of the Sciatic Nerve (Rat)
This model, originally described by Bennett and Xie, is a widely used model of peripheral neuropathic pain.[13]
-
Animal Model: Male Sprague-Dawley or Wistar rats (typically 100-250g).[14]
-
Surgical Procedure:
-
The rat is anesthetized (e.g., isoflurane).[13]
-
A skin incision is made on the lateral side of the thigh to expose the biceps femoris muscle.
-
The biceps femoris is bluntly dissected to expose the common sciatic nerve.[14]
-
Proximal to the sciatic nerve's trifurcation, four loose ligatures of chromic gut suture (e.g., 4-0) are tied around the nerve with approximately 1 mm spacing between them.[15] The ligatures should be tightened to the point where they just barely constrict the nerve, causing minimal interruption of epineural blood flow.[15]
-
The muscle layer is closed with sutures, and the skin is closed with wound clips or sutures.[14]
-
-
Behavioral Assessment:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (in grams) to the application of calibrated filaments to the plantar surface of the hind paw is determined. A decrease in the withdrawal threshold in the ligated paw compared to the contralateral or sham-operated paw indicates mechanical allodynia.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus. The latency (in seconds) for the rat to withdraw its paw from a radiant heat source is recorded. A shorter withdrawal latency indicates thermal hyperalgesia.[15]
-
Cold Allodynia: Evaluated by applying a drop of acetone to the plantar surface of the hind paw and measuring the duration of paw withdrawal or licking. An increased response duration signifies cold allodynia.[2]
-
-
Post-Operative Period: Behavioral testing typically begins several days after surgery and can be monitored for several weeks.[14]
Spinal Nerve Ligation (SNL)
Developed by Kim and Chung, this model produces a robust and long-lasting neuropathic pain state.[16]
-
Animal Model: Male Sprague-Dawley or Wistar rats (typically 100-250g).[17]
-
Surgical Procedure:
-
The animal is anesthetized and placed in a prone position.[18]
-
A dorsal midline incision is made to expose the L4-L6 vertebrae.[17]
-
The L6 transverse process is carefully removed to expose the L4 and L5 spinal nerves.
-
The L5 and L6 spinal nerves are then tightly ligated with a silk suture (e.g., 6-0).[17][19]
-
The muscle and skin are closed in layers.[17]
-
-
Behavioral Assessment:
-
Post-Operative Period: Pain behaviors develop within a few days and can persist for several months.[19]
Mandatory Visualizations
Signaling Pathway of Gabapentinoids
The primary mechanism of action for both this compound and Pregabalin involves their binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[20][21] This interaction leads to a reduction in the release of excitatory neurotransmitters.
Caption: Mechanism of action of Gabapentinoids at the presynaptic terminal.
Experimental Workflow: Neuropathic Pain Model and Drug Efficacy Testing
The following diagram illustrates a typical workflow for inducing a neuropathic pain model and subsequently testing the efficacy of an analgesic compound.
Caption: General experimental workflow for preclinical neuropathic pain studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scielo.br [scielo.br]
- 4. Multiplicative interactions to enhance this compound to treat neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Effect of Pregabalin and this compound on Nociceptive Behaviors Induced by Spinal Nerve Ligation [scirp.org]
- 8. scirp.org [scirp.org]
- 9. Antiallodynic Effect of Pregabalin in Rat Models of Sympathetically Maintained and Sympathetic Independent Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound and Pregabalin in Rat Model of Taxol Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronic constriction injury in rats [bio-protocol.org]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 18. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Spinal Nerve Ligation (SNL) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pregabalin vs. This compound in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Gabapentin and its Enantiomer, Pregabalin ((S)-3-isobutylgaba)
A comprehensive analysis for researchers and drug development professionals.
Gabapentin, a widely prescribed medication for epilepsy and neuropathic pain, and its pharmacologically active (S)-enantiomer, Pregabalin (also known as (S)-3-isobutylgaba), represent a cornerstone in the management of various neurological disorders. While structurally similar as analogues of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), their subtle stereochemical difference leads to significant variations in their pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth, objective comparison of this compound and Pregabalin, supported by experimental data, to inform research and drug development efforts.
Mechanism of Action: A Shared Target with Differing Affinities
Despite their structural resemblance to GABA, neither this compound nor Pregabalin exert their effects through direct interaction with GABA receptors.[1] Instead, their primary mechanism of action involves high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2] This binding is crucial for their therapeutic effects, as it modulates calcium influx into presynaptic nerve terminals. The reduction in calcium entry subsequently curtails the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P, leading to a decrease in neuronal hyperexcitability.[1]
Recent studies suggest additional downstream effects, including the inhibition of rab11-dependent recycling of endosomal VGCCs, which results in reduced channel expression at the synaptic membrane.[2] Furthermore, the interaction of the α2δ-1 subunit with extracellular matrix proteins like thrombospondins, a process involved in excitatory synaptogenesis, is also inhibited by these drugs.[2][3]
The key distinction between the two compounds lies in their binding affinity for the α2δ subunit. Pregabalin exhibits a significantly higher binding affinity for the α2δ-1 subunit compared to this compound.[2]
Pharmacodynamic Properties
The difference in binding affinity translates to a notable disparity in potency between the two molecules.
| Parameter | This compound | Pregabalin | Reference |
| Binding Affinity (Kd) to α2δ-1 | 59 nM | Not explicitly found (Ki value available) | [2] |
| Binding Affinity (Kd) to α2δ-2 | 153 nM | Not explicitly found | [2] |
| Binding Affinity (Ki) to α2δ-1 | Not explicitly found | 180 nM | [4] |
Note: Kd (dissociation constant) and Ki (inhibition constant) are both measures of binding affinity, with lower values indicating higher affinity. Direct comparison should be made with caution as experimental conditions may vary.
Pharmacokinetic Profile: A Tale of Two Absorption Mechanisms
The most significant divergence between this compound and Pregabalin lies in their pharmacokinetic properties, particularly their absorption.
| Parameter | This compound | Pregabalin | Reference |
| Absorption | Saturable, dose-dependent | Linear, dose-proportional | [5] |
| Bioavailability | Decreases with increasing dose (approx. 60% at 900 mg/day to 27% at 4800 mg/day) | ≥90% (independent of dose) | [5][6] |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | 0.7-1.3 hours | [7][8] |
| Plasma Protein Binding | <3% | ~0% | [7] |
| Metabolism | Not appreciably metabolized | Negligible | [6][7] |
| Elimination Half-life | 5-7 hours | ~6 hours | [8][9] |
| Excretion | Renally as unchanged drug | Renally as unchanged drug | [8][10] |
This compound's absorption is mediated by the L-amino acid transport system, which becomes saturated at higher doses, leading to non-linear pharmacokinetics and a decrease in bioavailability as the dose increases.[5] In contrast, Pregabalin exhibits linear absorption across its therapeutic range, resulting in a more predictable dose-response relationship and consistent high bioavailability.[6]
Comparative Efficacy: Insights from Preclinical and Clinical Studies
The enhanced pharmacodynamic and pharmacokinetic profile of Pregabalin often translates to improved efficacy in both preclinical models and clinical settings.
Preclinical Data
The Rat Formalin Test: This widely used model of inflammatory pain demonstrates the dose-dependent antinociceptive effects of both compounds. Studies have shown that both this compound and Pregabalin primarily inhibit the second phase of the formalin response, which is associated with central sensitization.[11]
Postoperative Pain Models: In rodent models of incisional pain, both this compound and Pregabalin have been shown to reduce hyperalgesia and allodynia.[12]
Clinical Data
Numerous clinical trials and meta-analyses have compared the efficacy of this compound and Pregabalin in various conditions.
| Indication | Efficacy Comparison | Key Findings | Reference |
| Neuropathic Pain | Pregabalin often shows superior or faster pain relief. | A meta-analysis of 14 studies (3,346 patients) found Pregabalin to be superior to this compound in reducing pain scores (VAS) and improving quality of life. | Not explicitly stated in provided text |
| Epilepsy | Mixed results, with some studies suggesting higher responder rates with Pregabalin. | A meta-analysis of adjunctive therapy for focal seizures did not find a significant difference in reducing seizure frequency between the two drugs. | Not explicitly stated in provided text |
Experimental Protocols
The Rat Formalin Test
This protocol is a synthesis of commonly used methodologies in preclinical pain research.[11][13][14][15]
-
Animal Acclimation: Male Sprague-Dawley or Wistar rats are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.
-
Habituation: On the day of the experiment, rats are placed in individual Plexiglas observation chambers for at least 30 minutes to allow for acclimation to the testing environment.
-
Drug Administration: this compound, Pregabalin, or vehicle (e.g., saline) is administered via the desired route (e.g., intraperitoneal, oral) at a predetermined time before formalin injection, based on the drug's pharmacokinetic profile.
-
Formalin Injection: A low concentration of formalin (e.g., 1-5%) in saline is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately following the injection, the animal's behavior is observed and recorded for a period of up to 90 minutes. Nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are quantified.
-
Data Analysis: The observation period is typically divided into two phases: Phase 1 (0-10 minutes), representing direct chemical stimulation of nociceptors, and Phase 2 (10-90 minutes), reflecting inflammatory pain and central sensitization. The frequency or duration of nociceptive behaviors in each phase is compared between drug-treated and vehicle-treated groups.
Rodent Model of Postoperative Pain (Incisional Pain)
This protocol is a generalized representation of incisional pain models.[12][16][17][18][19]
-
Anesthesia and Analgesia: Rats or mice are anesthetized using an appropriate inhalant anesthetic (e.g., isoflurane). Pre-emptive analgesia may be administered depending on the study design.
-
Surgical Procedure: A sterile surgical field is prepared on the plantar aspect of a hind paw. A longitudinal incision is made through the skin and fascia, starting from the heel and extending towards the toes. The plantaris muscle is elevated and incised longitudinally.
-
Wound Closure: The skin is closed with sutures.
-
Postoperative Care: Animals are allowed to recover from anesthesia in a warm environment and are monitored for any signs of distress.
-
Assessment of Pain-Related Behaviors: At various time points post-surgery, pain-related behaviors are assessed. This can include:
-
Mechanical Allodynia: Measured using von Frey filaments of varying stiffness applied to the area surrounding the incision. The paw withdrawal threshold is determined.
-
Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves apparatus) applied to the plantar surface of the paw. The latency to paw withdrawal is measured.
-
-
Drug Administration and Data Analysis: this compound, Pregabalin, or vehicle is administered at specified times before or after surgery. The effects of the drugs on paw withdrawal thresholds and latencies are compared to the vehicle control group.
Visualizations
Signaling Pathway of this compound and Pregabalin
Caption: Mechanism of action of this compound and Pregabalin.
Experimental Workflow for the Rat Formalin Test
Caption: Workflow of the rat formalin test for pain assessment.
Conclusion
Pregabalin, the (S)-enantiomer of 3-isobutylgaba, demonstrates clear pharmacokinetic advantages over its racemic predecessor, this compound. Its linear absorption, high bioavailability, and more predictable dose-response relationship offer significant clinical benefits. Furthermore, its higher binding affinity for the α2δ-1 subunit of voltage-gated calcium channels contributes to its enhanced potency. While both drugs are effective in managing neuropathic pain and epilepsy, the superior profile of Pregabalin may translate to faster onset of action and improved efficacy in certain patient populations. This comparative review provides a foundational understanding for researchers and drug development professionals aiming to refine existing therapies or develop novel analgesics and anticonvulsants targeting the α2δ subunit. Further head-to-head clinical trials are warranted to fully elucidate the comparative effectiveness and safety of these two important medications across a broader range of clinical indications.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound receptor alpha2delta-1 ... | Article | H1 Connect [archive.connect.h1.co]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Single-Dose, Randomized, Open-Label, Two-Way, Crossover Bioequivalence Study of Two Formulations of Pregabalin 300 mg Hard Capsules in Healthy Volunteers Under Fasting Conditions | springermedizin.de [springermedizin.de]
- 7. dovepress.com [dovepress.com]
- 8. magistralbr.caldic.com [magistralbr.caldic.com]
- 9. Administration of four different doses of this compound reduces awakening from breakthrough pain and adverse effects in outpatients with neuropathic pain during the initial titration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound bioavailability: effect of dose and frequency of administration in adult patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formalin induced Rodent Inflammatory Pain Model - Creative Biolabs [creative-biolabs.com]
- 12. This compound in Acute Postoperative Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 14. The formalin test does not probe inflammatory pain but excitotoxicity in rodent skin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. lar.fsu.edu [lar.fsu.edu]
- 18. Clinical Management of Pain in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.utsa.edu [research.utsa.edu]
Cross-Study Validation of Gabapentin's Efficacy in Diverse Pain Etiologies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gabapentin's efficacy across different pain etiologies, supported by experimental data from key clinical trials. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and pain management research.
I. Quantitative Efficacy of this compound Across Pain Etiologies
The following tables summarize the quantitative data on this compound's efficacy in neuropathic pain, fibromyalgia, and postoperative pain, providing a clear comparison of its performance in these different conditions.
Table 1: Efficacy in Neuropathic Pain
| Study (Year) | Pain Condition | Dosage Range (mg/day) | Primary Outcome Measure | Mean Pain Score Reduction (this compound vs. Placebo) | Responder Rate (≥50% Pain Reduction) | Key Adverse Events |
| Backonja et al. (1998) | Painful Diabetic Neuropathy | 900-3600 | 11-point Likert scale | 2.5 vs. 1.4 | 38% vs. 23% | Dizziness, Somnolence |
| Rowbotham et al. (1998) | Postherpetic Neuralgia | 1200-3600 | 11-point Likert scale | 2.1 vs. 1.0 | 32% vs. 17% | Dizziness, Somnolence |
| Serpell (2002) | Various Neuropathic Pain Syndromes | up to 2400 | Daily pain diary score | 1.5 vs. 1.0 | Not Reported | Dizziness, Somnolence |
Table 2: Efficacy in Fibromyalgia
| Study (Year) | Dosage Range (mg/day) | Primary Outcome Measure | Mean Pain Score Reduction (this compound vs. Placebo) | Responder Rate (≥30% Pain Reduction) | Key Adverse Events |
| Arnold et al. (2007) | 1200-2400 | Brief Pain Inventory (BPI) | -0.92 difference from placebo | 51% vs. 31% | Dizziness, Somnolence |
| Cochrane Review (2017) | 1200-2400 | Not specified | Not specified | 49% vs. 31% | Dizziness, Somnolence |
Table 3: Efficacy in Postoperative Pain
| Study (Year) | Type of Surgery | Dosage | Primary Outcome Measure | 24h Morphine Consumption Reduction (this compound vs. Placebo) | Pain Score Reduction (at 24h) | Key Adverse Events |
| Meta-analysis (2007) | Various | <1200mg or 1200mg single preoperative dose | Opioid Consumption & Pain Intensity | 7.25 mg vs. 27.90 mg | -13.18 mm vs. -10.87 mm (VAS) | Sedation |
| Meta-analysis (2015) | Various | Not specified | Postoperative pain intensity | Not the primary outcome | -7 (on a 100-point scale) | Dizziness, Visual Disturbance |
II. Experimental Protocols of Key Clinical Trials
This section details the methodologies of pivotal studies cited in this guide, providing insight into the experimental design and patient populations.
Neuropathic Pain: Painful Diabetic Neuropathy (Backonja et al., 1998)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial with an 8-week duration.
-
Patient Population: 165 patients with a 1- to 5-year history of pain due to diabetic neuropathy and a pain score of at least 40 mm on the Short-Form McGill Pain Questionnaire's visual analog scale.
-
Inclusion Criteria: Diagnosis of diabetes mellitus with painful peripheral neuropathy.
-
Exclusion Criteria: Unstable medical conditions, significant renal impairment, and use of other investigational drugs.
-
Dosing and Titration: this compound was initiated at 300 mg on day 1, 300 mg twice daily on day 2, and 300 mg three times daily on day 3. The dose was then titrated upwards to a maximum of 3600 mg/day based on efficacy and tolerability.
-
Outcome Measures:
-
Primary: Mean daily pain score on an 11-point Likert scale (0 = no pain, 10 = worst possible pain).
-
Secondary: Sleep interference scores, Short-Form McGill Pain Questionnaire, Patient and Clinician Global Impression of Change, and the SF-36 Quality of Life Questionnaire.
-
Fibromyalgia (Arnold et al., 2007)
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: 150 patients meeting the American College of Rheumatology criteria for fibromyalgia.
-
Inclusion Criteria: Widespread pain for at least 3 months.
-
Exclusion Criteria: Other conditions causing widespread pain, and current use of medications that could confound the results.
-
Dosing and Titration: this compound was titrated over several weeks to a target dose of 1200 to 2400 mg/day, administered in three divided doses.
-
Outcome Measures:
-
Primary: Brief Pain Inventory (BPI) average pain severity score.
-
Secondary: BPI average pain interference score, Fibromyalgia Impact Questionnaire (FIQ) total score, and the Medical Outcomes Study (MOS) Sleep Problems Index.
-
Postoperative Pain (Systematic Reviews & Meta-Analyses)
The methodologies for postoperative pain studies are more varied due to the heterogeneity of surgical procedures and study designs. However, a common framework can be described:
-
Study Design: Typically randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients undergoing various types of surgery (e.g., abdominal, orthopedic, gynecological).
-
Inclusion/Exclusion Criteria: Specific to the type of surgery and anesthetic protocol. Generally, patients with a history of substance abuse or contraindications to this compound are excluded.
-
Dosing: Often a single preoperative dose of this compound (e.g., 300-1200 mg) administered 1-2 hours before surgery. Some studies include postoperative dosing for a short duration.
-
Outcome Measures:
-
Primary: Total opioid consumption in the first 24 hours post-surgery.
-
Secondary: Postoperative pain scores at various time points (using scales like the Visual Analog Scale - VAS), time to first request for rescue analgesia, and incidence of opioid-related side effects (e.g., nausea, vomiting, sedation).
-
III. Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to this compound's mechanism of action and the design of clinical trials for pain.
This compound's Mechanism of Action
Caption: this compound's primary mechanism of action involves binding to the α2δ-1 subunit of VGCCs.
Experimental Workflow for a Chronic Pain Clinical Trial
Caption: A typical workflow for a randomized controlled trial assessing this compound's efficacy in chronic pain.
Logical Framework for Cross-Study Validation
Caption: A logical framework illustrating the process of cross-study validation for this compound's efficacy.
Safety Operating Guide
Proper Disposal of Gabapentin in a Laboratory Setting: A Comprehensive Guide
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Gabapentin in a laboratory environment. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound, while not a federally controlled substance in the United States, is classified as a Schedule V controlled substance in several states, necessitating careful handling and disposal to prevent diversion. Furthermore, improper disposal can lead to environmental contamination with this compound and its more persistent and potentially more toxic degradation product, this compound-lactam.
Core Principles of this compound Disposal in Laboratories:
-
Prioritize Non-Retrievable Disposal: The primary goal is to render this compound non-retrievable, meaning it is permanently altered and cannot be readily reused or extracted.
-
Environmental Protection: Procedures must mitigate the release of active pharmaceutical ingredients into the environment. Flushing of this compound is not a recommended disposal method.
-
Regulatory Compliance: Disposal methods must comply with all applicable federal, state, and local regulations, including those from the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).
Procedural Guidance for this compound Disposal:
Researchers must select a disposal method that aligns with their facility's capabilities and the form of the this compound waste (e.g., pure compound, solutions, contaminated labware).
Method 1: Incineration (Recommended)
Incineration at a licensed facility is the most effective method for the complete destruction of this compound.
-
Segregation: Collect all this compound waste, including expired compounds, unused research drugs, contaminated personal protective equipment (PPE), and labware, in a designated, clearly labeled hazardous waste container. For liquid waste, use a dedicated, leak-proof container.
-
Labeling: Label the container as "Hazardous Waste - Pharmaceuticals" and include "this compound."
-
Storage: Store the waste container in a secure, designated area away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and transport to a permitted incineration facility.
Method 2: Chemical Inactivation (For Aqueous Solutions)
For aqueous solutions of this compound, chemical degradation can be employed to render the compound non-retrievable before disposal as chemical waste. Studies have shown that this compound is susceptible to degradation under certain conditions.[1][2]
Experimental Protocol: Hydrolysis of this compound in Aqueous Solution
This protocol is based on the known instability of this compound in acidic and basic solutions.[1][2]
Materials:
-
Aqueous this compound waste solution
-
Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) pellets
-
Appropriate PPE (safety goggles, lab coat, acid/base resistant gloves)
-
Fume hood
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate chemical waste container
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood. Ensure all necessary safety equipment is readily available.
-
Acidification/Basification:
-
For Acid Hydrolysis: Slowly and carefully add concentrated HCl to the this compound solution while stirring to achieve a final concentration of 1M HCl.[1][2]
-
For Base Hydrolysis: Slowly and carefully add NaOH pellets to the this compound solution while stirring to achieve a final concentration of 0.1M to 1M NaOH.[1][2] The dissolution of NaOH is exothermic; cool the solution in an ice bath if necessary.
-
-
Reaction: Loosely cap the container to prevent pressure buildup and allow the reaction to proceed at room temperature for at least 24 hours with continuous stirring. Heating the solution can accelerate degradation but requires additional safety precautions.[1]
-
Neutralization: After the reaction period, neutralize the solution by slowly adding a base (if acidified) or an acid (if basified) until the pH is between 6.0 and 8.0.
-
Disposal: Dispose of the neutralized solution as hazardous chemical waste through your institution's EHS program.
Note: Verification of degradation via analytical methods such as HPLC is recommended to ensure the process's effectiveness.
Quantitative Data on Disposal Methods
The following table summarizes available data on various disposal and degradation methods for this compound. It is important to note that direct quantitative comparisons of disposal efficiency in a laboratory setting are limited in the scientific literature.
| Disposal/Degradation Method | Efficacy/Efficiency | Conditions | Notes |
| Incineration | >99.99% Destruction | High temperature (typically >850°C) | Considered the most effective and preferred method for complete destruction of pharmaceuticals. |
| Landfill | Low (Potential for Leaching) | Standard landfill conditions | Not recommended for untreated pharmaceutical waste due to the risk of environmental contamination. |
| Acid Hydrolysis | Significant Degradation | 1M HCl, with or without heat | This compound shows instability under these conditions.[1][2] |
| Base Hydrolysis | Significant Degradation | 0.1M NaOH or 1M NaOH, with or without heat | This compound demonstrates instability in basic solutions.[1][2] |
| Oxidation (Hydrogen Peroxide) | Significant Degradation | 1% H₂O₂ at ambient or elevated (65°C) temperature | This compound shows instability when treated with hydrogen peroxide.[1] |
| Photodegradation (UV) | 80% elimination of parent compound after 128 min | Polychromatic UV irradiation (initial concentration 100 mg/L) | While the parent compound is degraded, it results in the formation of persistent transformation products.[3] |
| Ozonation | Readily degraded | pH-dependent, more rapid at higher pH | Effective for degrading this compound in water, with a rate constant of 1.76 x 10⁵ M⁻¹s⁻¹ for the deprotonated species.[4] |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal in a laboratory.
By implementing these procedures, research facilities can ensure the safe and responsible management of this compound waste, thereby protecting their personnel and the environment.
References
- 1. researchgate.net [researchgate.net]
- 2. wjpps.com [wjpps.com]
- 3. Identification of phototransformation products of the antiepileptic drug this compound: Biodegradability and initial assessment of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ozonation of this compound in Water─Investigating Reaction Kinetics and Transformation Mechanisms of a Primary Amine Using Isotopically Labeled Ozone - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
